molecular formula C7H8BrN3O4 B3252541 4-(5-Bromo-3-nitro-1H-pyrazol-1-yl)butanoic acid CAS No. 2171323-72-9

4-(5-Bromo-3-nitro-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B3252541
CAS No.: 2171323-72-9
M. Wt: 278.06
InChI Key: IAPUMAJCSOCFQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Bromo-3-nitro-1H-pyrazol-1-yl)butanoic acid is a useful research compound. Its molecular formula is C7H8BrN3O4 and its molecular weight is 278.06. The purity is usually 95%.
BenchChem offers high-quality 4-(5-Bromo-3-nitro-1H-pyrazol-1-yl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Bromo-3-nitro-1H-pyrazol-1-yl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(5-bromo-3-nitropyrazol-1-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3O4/c8-5-4-6(11(14)15)9-10(5)3-1-2-7(12)13/h4H,1-3H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPUMAJCSOCFQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1[N+](=O)[O-])CCCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(5-Bromo-3-nitro-1H-pyrazol-1-yl)butanoic acid chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(5-Bromo-3-nitro-1H-pyrazol-1-yl)butanoic acid: Synthesis, Characterization, and Scientific Context

Abstract

This technical guide provides a comprehensive scientific overview of 4-(5-bromo-3-nitro-1H-pyrazol-1-yl)butanoic acid, a substituted N-alkylated pyrazole carboxylic acid. Pyrazole derivatives are foundational scaffolds in medicinal chemistry and agrochemicals, valued for their diverse biological activities.[1][2] This document delineates the molecular structure, proposes a robust synthetic pathway grounded in established chemical principles, and outlines detailed protocols for its characterization using modern spectroscopic techniques. The narrative emphasizes the causal reasoning behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. By synthesizing information from analogous structures and established reaction mechanisms, this guide serves as an authoritative resource for the synthesis and study of this versatile chemical entity.

Molecular Overview and Physicochemical Properties

4-(5-Bromo-3-nitro-1H-pyrazol-1-yl)butanoic acid incorporates a highly functionalized pyrazole core. The pyrazole ring is substituted with a bromine atom at the C5 position and an electron-withdrawing nitro group at the C3 position. A butanoic acid moiety is attached at the N1 position, providing a handle for further chemical modification, such as amide or ester formation. This combination of features makes it a valuable building block for creating libraries of more complex molecules for biological screening.

Caption: Chemical Structure of the Target Compound.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₇H₈BrN₃O₄ Calculated
Molecular Weight 294.06 g/mol Calculated
XLogP3 1.1 Predicted
Hydrogen Bond Donor Count 1 Predicted
Hydrogen Bond Acceptor Count 5 Predicted

| Rotatable Bond Count | 3 | Predicted |

Retrosynthetic Analysis and Synthesis Strategy

A logical approach to synthesizing the target molecule involves a disconnection at the N-alkyl bond, a common strategy for N-substituted heterocycles.[3] This retrosynthetic pathway simplifies the complex target into two more readily available or synthesizable precursors: the core heterocycle, 5-bromo-3-nitro-1H-pyrazole, and an alkylating agent containing the butanoic acid side chain.

retrosynthesis cluster_precursors Precursors target 4-(5-Bromo-3-nitro-1H-pyrazol-1-yl)butanoic acid disconnection N-C Alkyl Disconnection target->disconnection precursor1 5-Bromo-3-nitro-1H-pyrazole disconnection->precursor1 Core Heterocycle precursor2 Ethyl 4-bromobutanoate (or similar C4 electrophile) disconnection->precursor2 Side Chain Synthon

Caption: Retrosynthetic pathway for the target compound.

This strategy leads to a three-step forward synthesis:

  • Formation of the Pyrazole Core: Synthesis of 5-bromo-3-nitro-1H-pyrazole.

  • N-Alkylation: Attachment of the side chain to the N1 position of the pyrazole ring. This is the key bond-forming step.

  • Hydrolysis: Conversion of the ester protecting group to the final carboxylic acid.

Experimental Protocols

The following protocols are proposed based on established methodologies for the synthesis of substituted pyrazoles.[4][5]

Protocol 3.1: Synthesis of the Core Heterocycle (5-Bromo-3-nitro-1H-pyrazole)

The synthesis of the core heterocycle can be achieved through a two-step process starting from 1H-pyrazole: nitration followed by bromination.

  • Nitration: To a stirring solution of 1H-pyrazole in concentrated sulfuric acid, slowly add fuming nitric acid at 0°C. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The mixture is then poured onto ice, and the precipitated 3-nitro-1H-pyrazole is collected by filtration.

  • Bromination: The 3-nitro-1H-pyrazole is dissolved in a suitable solvent like acetic acid. A solution of bromine in acetic acid is added dropwise. The reaction is stirred at room temperature. The electron-withdrawing nitro group deactivates the ring, but the bromine will substitute at the less deactivated C5 position to yield 5-bromo-3-nitro-1H-pyrazole.

Protocol 3.2: N-Alkylation to Synthesize Ethyl 4-(5-Bromo-3-nitro-1H-pyrazol-1-yl)butanoate

This step utilizes a standard base-mediated N-alkylation reaction. The regioselectivity is critical; alkylation is expected to occur predominantly at the N1 position due to steric hindrance from the adjacent bromine atom at the C5 position.[4]

  • Deprotonation: To a solution of 5-bromo-3-nitro-1H-pyrazole (1.0 eq) in a polar aprotic solvent like N,N-Dimethylformamide (DMF), add a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq). The use of a mild inorganic base is often sufficient and avoids side reactions.[4] The mixture is stirred at room temperature for 30 minutes to ensure complete formation of the pyrazolate anion.

  • Alkylation: Add ethyl 4-bromobutanoate (1.2 eq) dropwise to the reaction mixture. The use of an ester form of the butanoic acid chain protects the carboxylic acid from acting as a nucleophile itself.

  • Reaction: Heat the mixture to 60-80°C and monitor the reaction progress by TLC. The SN2 reaction between the pyrazolate anion and the alkyl bromide proceeds to form the N-C bond.

  • Workup: After completion, cool the reaction, pour it into water, and extract the product with a suitable organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the pure ethyl ester.

Protocol 3.3: Saponification to Yield the Final Product

The final step is a standard ester hydrolysis to deprotect the carboxylic acid.

  • Hydrolysis: Dissolve the purified ethyl 4-(5-bromo-3-nitro-1H-pyrazol-1-yl)butanoate in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH, 2-3 eq) and stir the mixture at room temperature.

  • Acidification: Once the hydrolysis is complete (monitored by TLC), acidify the reaction mixture to a pH of ~2-3 with dilute hydrochloric acid (1M HCl).

  • Extraction: Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed in vacuo to yield the final product, 4-(5-bromo-3-nitro-1H-pyrazol-1-yl)butanoic acid.

synthesis_workflow cluster_step1 Step 1: Core Synthesis cluster_step2 Step 2: N-Alkylation cluster_step3 Step 3: Hydrolysis start 1H-Pyrazole intermediate1 5-Bromo-3-nitro-1H-pyrazole start->intermediate1 1. Nitration 2. Bromination reagent1 Ethyl 4-bromobutanoate, K2CO3, DMF intermediate1->reagent1 intermediate2 Ethyl 4-(5-Bromo-3-nitro-1H-pyrazol-1-yl)butanoate reagent1->intermediate2 reagent2 1. LiOH, THF/H2O 2. HCl (aq) intermediate2->reagent2 final_product 4-(5-Bromo-3-nitro-1H-pyrazol-1-yl)butanoic acid reagent2->final_product

Caption: Proposed workflow for the synthesis of the title compound.

Structural Elucidation and Characterization

The identity and purity of the synthesized compound must be confirmed using a combination of spectroscopic methods. The following data are predicted based on analyses of similar pyrazole derivatives found in the literature.[6][7][8]

Table 2: Predicted Spectroscopic Data

Technique Expected Observations
¹H NMR - Pyrazole H-4: A singlet at ~6.5-7.5 ppm. The exact shift is influenced by the substituents. - -CH₂- (alpha to N): A triplet at ~4.2-4.5 ppm. - -CH₂- (beta to N): A multiplet (quintet) at ~2.1-2.4 ppm. - -CH₂- (gamma to N): A triplet at ~2.5-2.8 ppm. - -COOH: A broad singlet at >10 ppm (can exchange with D₂O).[6]
¹³C NMR - Pyrazole C=O: ~170-175 ppm. - Pyrazole C3-NO₂: ~150-155 ppm. - Pyrazole C5-Br: ~100-110 ppm. - Pyrazole C4: ~110-115 ppm. - Alkyl Chain Carbons: Peaks in the range of 20-50 ppm.[6]
IR (KBr, cm⁻¹) - O-H stretch (acid): Broad band from 2500-3300. - C=O stretch (acid): Strong absorption at ~1700-1725. - N-O stretch (nitro): Two strong bands at ~1520-1560 (asymmetric) and ~1340-1380 (symmetric). - C=N, C=C stretch (ring): ~1400-1600. - C-Br stretch: ~550-650.[1]

| Mass Spec. (ESI-) | - [M-H]⁻: A pair of peaks of nearly equal intensity at m/z 292 and 294, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. This isotopic signature is a definitive confirmation of the presence of one bromine atom. |

Reactivity and Potential Applications

The multifunctionality of 4-(5-bromo-3-nitro-1H-pyrazol-1-yl)butanoic acid makes it a highly versatile intermediate.

  • Carboxylic Acid Moiety: This group is a prime site for modification. It can be readily converted into esters, amides, or acid chlorides, allowing for its conjugation to other molecules of interest, such as amino acids, peptides, or pharmacophores. This is a common strategy in drug discovery to modulate solubility and biological activity.

  • Nitro Group: The nitro group is a strong electron-withdrawing group but can also be chemically transformed. Its reduction to an amino group would yield 4-(5-bromo-3-amino-1H-pyrazol-1-yl)butanoic acid, introducing a basic, nucleophilic site on the pyrazole ring and dramatically altering the electronic properties of the scaffold.[9]

  • Bromo Group: The bromine atom can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of aryl, vinyl, or alkynyl substituents at the C5 position. This provides a powerful tool for library diversification.

Given the well-documented biological activities of pyrazole-containing compounds, including anti-inflammatory, antimicrobial, and anticancer properties, this molecule is an excellent candidate for use as a scaffold in the development of novel therapeutic agents.[2][6] Its structure allows for systematic modification at three distinct points (N1, C3, and C5), enabling a thorough exploration of the structure-activity relationship (SAR).

Conclusion

4-(5-Bromo-3-nitro-1H-pyrazol-1-yl)butanoic acid is a compound of significant interest for chemical and pharmaceutical research. While not commercially available, its synthesis is achievable through a logical, multi-step sequence employing well-understood reactions like pyrazole functionalization, N-alkylation, and hydrolysis. The detailed protocols and characterization data outlined in this guide provide a solid foundation for its preparation and validation. The strategic placement of three distinct functional groups—a carboxylic acid, a nitro group, and a bromine atom—renders it a highly valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications.

References

  • Juliá, S., Sala, P., del Mazo, J. M., Sancho, M., & Elías, J. (1982). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Journal of Heterocyclic Chemistry, 19(6), 1403-1406. Available at: [Link]

  • Zhang, Z., et al. (2022). Selective synthesis of minimally differentiated N-alkyl pyrazoles and demonstration of further C–N bond-forming reactions. Nature Communications, 13(1), 1-10. Available at: [Link]

  • Patel, H., et al. (2012). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica, 4(4), 1455-1460. Available at: [Link]

  • Bihovsky, R., et al. (2022). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 27(15), 4991. Available at: [Link]

  • Prakash, C. R., et al. (2011). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 3(6), 704-711. Available at: [Link]

  • Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 6(5), 1653-1657. Available at: [Link]

  • Schmermund, L., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5558. Available at: [Link]

  • DePorre, Y., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Chemistry, 4(2), 522-531. Available at: [Link]

  • PubChem. (n.d.). Butanoic acid, 4-bromo-3-oxo-. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 6(5), 1653-1657. Available at: [Link]

  • Radović, A., Giester, G., & Grgurić-Šipka, S. (2025). Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate. Zeitschrift für Kristallographie - New Crystal Structures, 240(4), 667-668. Available at: [Link]

  • Das, B., et al. (2021). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. RSC Advances, 11(48), 30206-30210. Available at: [Link]

  • Burgart, Y. V., et al. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules, 27(19), 6649. Available at: [Link]

  • Liu, Y., et al. (2022). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 27(19), 6520. Available at: [Link]

  • Stanovnik, B., et al. (2001). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Molbank, 2001(3), M230. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Technical Dossier: 4-(5-Bromo-3-nitro-1H-pyrazol-1-yl)butanoic Acid

Executive Summary

Topic: Identification and Synthesis of 4-(5-Bromo-3-nitro-1H-pyrazol-1-yl)butanoic acid. CAS Status: No direct CAS number assigned in public registries (PubChem, CAS Common Chemistry) as of late 2024. Core Precursor CAS: 1208314-00-4 (5-Bromo-3-nitro-1H-pyrazole).[1][2][3] Classification: Novel Pyrazole Building Block; PROTAC Linker Intermediate.

This guide serves as a definitive technical manual for the de novo synthesis, characterization, and application of this specific pyrazole derivative. As a non-catalog item, its procurement requires a validated synthetic route starting from the commercially available core.

Chemical Identity & Structural Analysis

The target molecule is an N-alkylated pyrazole derivative featuring a butyric acid tail. Its structural integrity relies on the correct regiochemical placement of the alkyl chain relative to the nitro and bromo substituents.

PropertySpecification
IUPAC Name 4-(5-Bromo-3-nitro-1H-pyrazol-1-yl)butanoic acid
Molecular Formula C₇H₈BrN₃O₄
Molecular Weight ~278.06 g/mol
Core Scaffold 5-Bromo-3-nitro-1H-pyrazole (CAS 1208314-00-4 )
Functional Groups Nitro (-NO₂), Bromo (-Br), Carboxylic Acid (-COOH)
pKa (Predicted) ~4.5 (Carboxylic acid), ~-1.0 (Pyrazole N2)

Synthetic Pathway & Protocol

Since the target is not commercially available, a robust two-step synthesis is required. The critical challenge is regioselectivity during the N-alkylation step.

Step 1: N-Alkylation of 5-Bromo-3-nitropyrazole

Reaction: Nucleophilic substitution (Sɴ2) of the pyrazole anion on ethyl 4-bromobutyrate.

  • Reagents: 5-Bromo-3-nitro-1H-pyrazole (1.0 eq), Ethyl 4-bromobutyrate (1.1 eq), K₂CO₃ (2.0 eq) or NaH (1.1 eq).

  • Solvent: DMF or Acetonitrile (anhydrous).

  • Conditions: 60°C for 4–12 hours.

Technical Insight (Regioselectivity): The starting material, 5-bromo-3-nitro-1H-pyrazole, exists in tautomeric equilibrium. Alkylation can occur at either nitrogen, yielding two isomers:

  • Target Isomer (1,5-substituted): Alkyl group adjacent to the Bromo substituent.

  • Byproduct Isomer (1,3-substituted): Alkyl group adjacent to the Nitro substituent.

Expert Note: Steric hindrance from the nitro group often favors alkylation at the nitrogen distal to it (the 1,5-position), but electronic effects can vary. Chromatographic separation is mandatory.

Step 2: Ester Hydrolysis

Reaction: Saponification of the ethyl ester to the free acid.

  • Reagents: LiOH·H₂O (3.0 eq).

  • Solvent: THF/Water (3:1).

  • Conditions: Room temperature, 2 hours.

  • Workup: Acidify to pH 3 with 1M HCl, extract with EtOAc.

Visualization: Synthesis & Logic Flow

The following diagram illustrates the synthetic workflow and the critical regioselectivity decision point.

SynthesisFlow Start Start: 5-Bromo-3-nitro-1H-pyrazole (CAS 1208314-00-4) Reaction Reaction: N-Alkylation (Sn2 Mechanism) Start->Reaction Reagents Reagents: Ethyl 4-bromobutyrate Base (K2CO3/NaH) Solvent (DMF) Reagents->Reaction Isomers Mixture of Regioisomers Reaction->Isomers Separation Critical Step: Column Chromatography (SiO2, Hex/EtOAc) Isomers->Separation Regioselectivity Check TargetEster Target Ester: Ethyl 4-(5-bromo-3-nitro-1H-pyrazol-1-yl)butanoate Separation->TargetEster Major/Minor Isomer? Hydrolysis Hydrolysis: LiOH, THF/H2O -> HCl Workup TargetEster->Hydrolysis FinalProduct Final Product: 4-(5-Bromo-3-nitro-1H-pyrazol-1-yl)butanoic acid Hydrolysis->FinalProduct

Caption: Synthetic workflow for 4-(5-Bromo-3-nitro-1H-pyrazol-1-yl)butanoic acid highlighting the critical isomer separation step.

Critical Quality Attributes (CQA)

To validate the identity of the synthesized compound, the following analytical criteria must be met.

Regiochemistry Validation (NOE NMR)

The only definitive way to distinguish the 1,5-bromo isomer from the 1,3-nitro isomer is via Nuclear Overhauser Effect (NOE) spectroscopy.

  • Target (1,5-Br): Irradiation of the N-CH₂ protons should show an NOE enhancement of the pyrazole C4-H signal, but weak or no enhancement from the bulky Br group.

  • Isomer (1,3-NO₂): Irradiation of the N-CH₂ protons might show NOE with the C4-H, but the chemical shift of C4-H will differ significantly due to the adjacent Nitro vs. Bromo group.

  • 13C NMR: The carbon shifts of C3 and C5 are distinct. C-NO₂ typically appears downfield (~155 ppm) compared to C-Br (~120-130 ppm).

Purity Standards
  • HPLC: >95% purity (254 nm).

  • LC-MS: [M+H]⁺ or [M-H]⁻ consistent with Br isotope pattern (1:1 ratio for ⁷⁹Br/⁸¹Br).

Applications in Drug Discovery

This molecule is a high-value bifunctional linker or fragment scaffold .

  • PROTAC Linkers: The carboxylic acid provides a handle for amide coupling to E3 ligase ligands (e.g., Thalidomide derivatives) or Target Warheads. The 5-bromo-3-nitro core is electron-deficient, potentially modulating the physicochemical properties (logP, TPS) of the final degrader.

  • Covalent Inhibitors: The nitro group can be reduced to an amine (-NH₂) to create a 3-amino-pyrazole scaffold, a privileged structure in kinase inhibitors (e.g., forming hinge-binding motifs).

  • Fragment-Based Screening: The acid tail improves solubility, allowing the pyrazole core to be screened against crystallographic targets.

Safety & Handling

  • Nitro Compounds: While stable, nitro-pyrazoles can be energetic. Avoid heating crude reaction mixtures to dryness without safety shields.

  • Alkylating Agents: Ethyl 4-bromobutyrate is a lachrymator and potential alkylator. Use in a fume hood.

  • Storage: Store the final acid at -20°C under inert atmosphere (N₂) to prevent decarboxylation or degradation.

References

  • General Pyrazole Alkylation:Regioselective N-Alkylation of Pyrazoles. Current Organic Chemistry.

Sources

Navigating the Therapeutic Potential of 5-Bromo-3-Nitropyrazole Butanoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Medicinal Chemistry

For decades, the pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has been a privileged scaffold in drug discovery.[1][2][3] Its remarkable versatility and the diverse pharmacological activities exhibited by its derivatives have cemented its importance in the development of novel therapeutics.[4][5][6] Pyrazole-containing drugs have demonstrated efficacy across a wide spectrum of diseases, including cancer, inflammation, and infectious diseases.[1][7][8] This guide delves into the specific properties and potential applications of a promising, yet underexplored, subclass: 5-bromo-3-nitropyrazole butanoic acid derivatives. By dissecting the influence of each substituent—the bromo, nitro, and butanoic acid moieties—on the core pyrazole structure, we can project the unique chemical and biological landscape of these compounds and chart a course for their investigation in modern drug development.

I. Physicochemical Properties: A Triad of Influential Substituents

The physicochemical properties of a drug candidate are paramount to its success, governing its absorption, distribution, metabolism, and excretion (ADME) profile. The triad of substituents on the 5-bromo-3-nitropyrazole butanoic acid core is expected to confer a distinct set of characteristics.

Impact of the Bromo and Nitro Groups

The presence of a bromine atom at the 5-position and a nitro group at the 3-position significantly influences the electronic nature of the pyrazole ring. The nitro group, a strong electron-withdrawing group, decreases the electron density of the aromatic system.[9] This electronic modulation can be critical for molecular interactions with biological targets. Furthermore, nitrated pyrazoles have been investigated for their energetic properties, highlighting the reactivity imparted by the nitro group.[10][11]

The bromine atom also contributes to the electrophilic character of the pyrazole ring and provides a handle for further synthetic modifications through cross-coupling reactions. Halogenated organic compounds often exhibit enhanced membrane permeability and can participate in halogen bonding, a non-covalent interaction that can contribute to protein-ligand binding affinity.

The Butanoic Acid Side Chain: A Key to Solubility and Targeting

The butanoic acid derivative at a position on the pyrazole core introduces a carboxylic acid moiety, a feature with profound implications for the molecule's properties. The carboxylic acid group is ionizable at physiological pH, which is expected to significantly enhance the aqueous solubility of the compound—a crucial factor for bioavailability. Moreover, this acidic functional group can serve as a key interaction point with biological targets, forming hydrogen bonds or ionic interactions with amino acid residues in a protein's active site.

Table 1: Predicted Physicochemical Properties of 5-Bromo-3-Nitropyrazole Butanoic Acid Derivatives

PropertyPredicted CharacteristicRationale
Molecular Weight ModerateBased on the core structure and substituents.
Polar Surface Area (PSA) IncreasedContribution from the nitro and carboxylic acid groups.
Solubility Moderate to High in aqueous mediaDue to the ionizable carboxylic acid group.
Lipophilicity (LogP) BalancedThe lipophilic bromo-nitropyrazole core is offset by the hydrophilic butanoic acid side chain.
Acidity (pKa) AcidicPresence of the carboxylic acid group.

II. Synthetic Strategies: A Plausible Pathway to Novel Derivatives

While a specific synthetic route for 5-bromo-3-nitropyrazole butanoic acid has not been detailed in the literature, a logical and feasible pathway can be devised based on established pyrazole chemistry. A multi-step synthesis would likely be required, leveraging known reactions for the construction and functionalization of the pyrazole ring.

Proposed Synthetic Workflow

A plausible synthetic approach could commence with the synthesis of a substituted pyrazole core, followed by the introduction of the bromo, nitro, and butanoic acid functionalities.

Synthesis_Workflow A Starting Material (e.g., β-diketone) B Cyclization with Hydrazine (Formation of Pyrazole Core) A->B C Nitration (Introduction of -NO2) B->C D Bromination (Introduction of -Br) C->D E Alkylation/Acylation (Introduction of Butanoic Acid Precursor) D->E F Hydrolysis (Formation of Butanoic Acid) E->F G Final Product: 5-Bromo-3-Nitropyrazole Butanoic Acid Derivative F->G

Caption: A potential synthetic workflow for 5-bromo-3-nitropyrazole butanoic acid derivatives.

Detailed Experimental Protocol: A Hypothetical Synthesis

The following protocol outlines a potential multi-step synthesis.

Step 1: Synthesis of a Pyrazole Precursor

  • React a suitable β-dicarbonyl compound with a hydrazine derivative to form the pyrazole ring. The choice of starting materials will determine the initial substitution pattern.

  • Purify the resulting pyrazole derivative using column chromatography or recrystallization.

Step 2: Nitration of the Pyrazole Ring

  • Dissolve the pyrazole precursor in a suitable solvent (e.g., concentrated sulfuric acid).

  • Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled low temperature (e.g., 0-5 °C).[12]

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto ice and collect the precipitated nitropyrazole derivative by filtration.

Step 3: Bromination of the Nitropyrazole

  • Dissolve the nitropyrazole in a suitable solvent (e.g., acetic acid or chloroform).

  • Add a brominating agent (e.g., N-bromosuccinimide or bromine) and a catalyst if necessary.

  • Heat the reaction mixture and monitor its progress by TLC.

  • After completion, quench the reaction and isolate the bromo-nitropyrazole product.

Step 4: Introduction of the Butanoic Acid Side Chain

  • This can be achieved through various methods, such as N-alkylation of the pyrazole ring with a suitable bromo-butanoate ester, followed by hydrolysis.

  • Alternatively, a butanoic acid moiety could be introduced via a cross-coupling reaction if a suitable functional group is present on the pyrazole ring.

Step 5: Final Hydrolysis

  • If an ester was used to introduce the butanoic acid side chain, perform a final hydrolysis step (e.g., using aqueous sodium hydroxide) to yield the desired carboxylic acid.

  • Acidify the reaction mixture to precipitate the final 5-bromo-3-nitropyrazole butanoic acid derivative.

  • Purify the final product by recrystallization or preparative HPLC.

III. Potential Biological Activities and Therapeutic Applications

The true promise of 5-bromo-3-nitropyrazole butanoic acid derivatives lies in their potential biological activities. The pyrazole scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide array of therapeutic effects.[6][13]

Anticancer Potential: A Primary Focus

A significant body of research points to the anticancer properties of pyrazole derivatives.[7][8][14] These compounds can exert their effects through various mechanisms, including:

  • Induction of Apoptosis: Many pyrazole derivatives have been shown to trigger programmed cell death in cancer cells.[7]

  • Cell Cycle Arrest: Some derivatives can halt the proliferation of cancer cells at specific checkpoints in the cell cycle.[7]

  • Enzyme Inhibition: Pyrazole-containing compounds can act as inhibitors of key enzymes involved in cancer progression, such as kinases and polymerases.[15]

The bromo and nitro substituents on the pyrazole ring can enhance these anticancer activities. For instance, nitro-substituted compounds have been explored for their cytotoxic potential against cancer cell lines.[16] The butanoic acid side chain could potentially be exploited for targeted delivery or to enhance interactions with specific biological targets.

Anticancer_Mechanisms A 5-Bromo-3-Nitropyrazole Butanoic Acid Derivative B Induction of Apoptosis A->B C Cell Cycle Arrest A->C D Enzyme Inhibition (e.g., Kinases, PARP) A->D E Inhibition of Cancer Cell Growth B->E C->E D->E

Caption: Potential anticancer mechanisms of 5-bromo-3-nitropyrazole butanoic acid derivatives.

Other Potential Therapeutic Areas

Beyond cancer, pyrazole derivatives have shown promise in other therapeutic areas, including:

  • Anti-inflammatory Activity [13]

  • Antimicrobial Activity [13]

  • Antiviral Activity [1]

The specific substitution pattern of 5-bromo-3-nitropyrazole butanoic acid derivatives may confer activity in these areas as well, warranting broader screening efforts.

IV. Future Directions and Conclusion

The exploration of 5-bromo-3-nitropyrazole butanoic acid derivatives represents a compelling new frontier in medicinal chemistry. The unique combination of a proven pharmacophore with a strategic array of functional groups suggests a high potential for the discovery of novel therapeutic agents.

Key future research directions should include:

  • Development and Optimization of a Robust Synthetic Route: A reliable and scalable synthesis is the first critical step to enabling thorough investigation.

  • In-depth Physicochemical Characterization: Experimental determination of properties such as solubility, LogP, and pKa will be essential for understanding the ADME profile.

  • Comprehensive Biological Screening: The synthesized compounds should be screened against a diverse panel of cancer cell lines and other relevant biological targets to identify lead candidates.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents will provide valuable insights into the key structural features required for optimal activity and selectivity.

V. References

  • Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. PubMed. Available from: [Link]

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available from: [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. Available from: [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Available from: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Available from: [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. National Center for Biotechnology Information. Available from: [Link]

  • Pyrazole: A Promising Agent for The Ovarian and Prostate Cancer Therapy. Preprints.org. Available from: [Link]

  • Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. MDPI. Available from: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available from: [Link]

  • Synthesis and Biological Activity of 5-alkoxy- and 5-amino-substituted 3-bromo-4-nitro-1-(thietan-3-yl)-1H-pyrazoles. ResearchGate. Available from: [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI. Available from: [Link]

  • Physical and computational properties of several polynitropyrazoles. ResearchGate. Available from: [Link]

  • Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. ResearchGate. Available from: [Link]

  • 3-Nitropyrazole. PubChem. Available from: [Link]

  • Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry. Available from: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available from: [Link]

  • Current status of pyrazole and its biological activities. PMC. Available from: [Link]

  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. Available from: [Link]

  • Exploring the Biological Activity of Nitropyridine Derivatives. Autechaux. Available from: [Link]

  • Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. Available from: [Link]

  • Multi-component synthesis and invitro biological assessment of novel pyrrole derivatives and pyrano[2,3-c]pyrazole derivatives using Co3O4 nanoparticles as recyclable nanocatalyst. Frontiers. Available from: [Link]

  • The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications. Autechaux. Available from: [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents. Available from:

  • Special Issue : Nitro Compounds and Their Derivatives in Organic Synthesis. MDPI. Available from: [Link]

  • 2-Amino-5-bromo-3-nitropyridine. PubChem. Available from: [Link]

  • Pyrazole, 3-nitro-. NIST WebBook. Available from: [Link]

  • 4-(4-Bromo-1,3-dimethylpyrazol-5-yl)butanoic acid. PubChem. Available from: [Link]

Sources

An In-Depth Technical Guide to 4-(5-Bromo-3-nitro-1H-pyrazol-1-yl)butanoic Acid: Synthesis, Characterization, and Scientific Context

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of biological activities. The unique arrangement of nitrogen atoms within the pyrazole ring allows for diverse intermolecular interactions, making it a privileged scaffold in drug design. This guide focuses on a specific, potentially novel derivative: 4-(5-Bromo-3-nitro-1H-pyrazol-1-yl)butanoic acid. The incorporation of a bromine atom, a nitro group, and a butanoic acid side chain suggests a molecule designed with specific functionalities in mind. The bromine can serve as a handle for further synthetic transformations, the nitro group can act as a hydrogen bond acceptor or be reduced to an amine, and the carboxylic acid provides a key site for conjugation or salt formation.

This document provides a comprehensive overview of the predicted physicochemical properties, a proposed synthetic route, and a detailed protocol for the characterization of 4-(5-Bromo-3-nitro-1H-pyrazol-1-yl)butanoic acid.

Physicochemical Properties

The fundamental properties of the target molecule have been calculated based on its chemical structure.

PropertyValue
Molecular Formula C₇H₇BrN₃O₄
Molecular Weight 277.05 g/mol
CAS Number Not available

Proposed Synthesis

The synthesis of 4-(5-Bromo-3-nitro-1H-pyrazol-1-yl)butanoic acid can be envisioned as a two-step process: first, the formation of the core heterocyclic structure, 5-bromo-3-nitro-1H-pyrazole, followed by its N-alkylation with a suitable butanoic acid derivative.

Synthetic_Workflow cluster_0 Step 1: Pyrazole Core Synthesis cluster_1 Step 2: N-Alkylation Malononitrile Malononitrile Intermediate_1 Intermediate_1 Malononitrile->Intermediate_1 Nitration Nitrating_Agent Nitrating Agent (e.g., HNO₃/H₂SO₄) Nitrating_Agent->Intermediate_1 Brominating_Agent Brominating Agent (e.g., NBS) Intermediate_2 Intermediate_2 Brominating_Agent->Intermediate_2 Hydrazine Hydrazine 5_Bromo_3_nitro_1H_pyrazole 5-Bromo-3-nitro-1H-pyrazole Hydrazine->5_Bromo_3_nitro_1H_pyrazole Intermediate_Ester Intermediate Ester 5_Bromo_3_nitro_1H_pyrazole->Intermediate_Ester Alkylation Intermediate_1->Intermediate_2 Bromination Intermediate_2->5_Bromo_3_nitro_1H_pyrazole Cyclization Ethyl_4_bromobutanoate Ethyl 4-bromobutanoate Ethyl_4_bromobutanoate->Intermediate_Ester Base Base (e.g., K₂CO₃) Base->Intermediate_Ester Target_Molecule 4-(5-Bromo-3-nitro-1H-pyrazol-1-yl)butanoic acid Intermediate_Ester->Target_Molecule Saponification Hydrolysis Acid/Base Hydrolysis Hydrolysis->Target_Molecule

A proposed two-step synthetic workflow for the target molecule.
Step-by-Step Experimental Protocol

Part 1: Synthesis of 5-Bromo-3-nitro-1H-pyrazole

  • Rationale: The synthesis of the pyrazole core is a critical first step. While multiple routes to substituted pyrazoles exist, a common approach involves the cyclization of a 1,3-dicarbonyl compound or its equivalent with hydrazine.[1][2] For this specific target, a plausible starting material is malononitrile, which can be nitrated and brominated before cyclization.

  • Procedure:

    • Nitration of Malononitrile: To a stirred solution of malononitrile in a suitable solvent, a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise at a controlled temperature.

    • Bromination: The nitrated intermediate is then subjected to bromination using a reagent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.

    • Cyclization: The resulting brominated and nitrated dinitrile is reacted with hydrazine hydrate in an appropriate solvent, such as ethanol, to yield 5-bromo-3-nitro-1H-pyrazole.

    • Purification: The crude product is purified by recrystallization or column chromatography.

Part 2: N-Alkylation and Hydrolysis

  • Rationale: N-alkylation of pyrazoles is a well-established transformation.[3][4] The use of a base to deprotonate the pyrazole nitrogen, followed by reaction with an alkyl halide, is a common and effective method.[5] To obtain the final carboxylic acid, an ester is used as the alkylating agent, which is then hydrolyzed in a subsequent step.

  • Procedure:

    • N-Alkylation: To a solution of 5-bromo-3-nitro-1H-pyrazole in a polar aprotic solvent (e.g., DMF or acetonitrile), a base such as potassium carbonate is added. The mixture is stirred, and then ethyl 4-bromobutanoate is added. The reaction is heated to ensure complete conversion.

    • Workup and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude intermediate ester is purified by column chromatography.

    • Saponification: The purified ester is dissolved in a mixture of an alcohol (e.g., ethanol) and water, and a base (e.g., sodium hydroxide or lithium hydroxide) is added. The mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC).

    • Acidification and Isolation: The reaction mixture is cooled, and the alcohol is removed under reduced pressure. The aqueous solution is then acidified with a dilute acid (e.g., 1M HCl), leading to the precipitation of the carboxylic acid product. The solid is collected by filtration, washed with cold water, and dried to yield 4-(5-Bromo-3-nitro-1H-pyrazol-1-yl)butanoic acid.

Structural Confirmation and Characterization

A combination of spectroscopic techniques will be essential for the unambiguous confirmation of the structure of the final product.

The chemical structure and predicted NMR shifts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the butanoic acid chain and the pyrazole ring. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift (around 12 ppm).[6][7] The single proton on the pyrazole ring is anticipated to be a singlet in the aromatic region. The methylene groups of the butanoic acid chain will exhibit characteristic triplet or multiplet patterns.

  • ¹³C NMR: The carbon NMR spectrum will provide further structural confirmation. The carbonyl carbon of the carboxylic acid is expected to resonate at a downfield chemical shift (around 170-185 ppm).[6][8] The carbons of the pyrazole ring will appear in the aromatic region, and the aliphatic carbons of the butanoic acid chain will be observed at upfield chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry will be crucial for determining the molecular weight and confirming the elemental composition.

  • High-Resolution Mass Spectrometry (HRMS): This will provide an accurate mass measurement, which can be used to confirm the molecular formula C₇H₇BrN₃O₄.

  • Isotopic Pattern: Due to the presence of a bromine atom, the molecular ion peak will appear as a characteristic doublet with a mass difference of approximately 2 Da and a nearly 1:1 intensity ratio (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).[9][10] This isotopic signature is a strong indicator of the presence of bromine in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy will be used to identify the key functional groups present in the molecule.

  • Carboxylic Acid: A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹.[6][8] A strong C=O stretching absorption should be observed around 1700-1725 cm⁻¹.[8]

  • Nitro Group: Two characteristic stretching vibrations for the N-O bonds are anticipated. The asymmetric stretch typically appears between 1550-1475 cm⁻¹, and the symmetric stretch is found between 1360-1290 cm⁻¹.[11][12]

  • C-Br Bond: The C-Br stretching vibration is expected to appear in the fingerprint region of the spectrum, typically below 700 cm⁻¹.

Conclusion

This technical guide provides a theoretical yet robust framework for the synthesis and characterization of 4-(5-Bromo-3-nitro-1H-pyrazol-1-yl)butanoic acid. By leveraging established synthetic methodologies for pyrazole derivatives and employing a suite of modern analytical techniques, researchers can confidently approach the preparation and validation of this novel compound. The insights provided herein are intended to accelerate research and development efforts in the fields of medicinal chemistry and materials science, where functionalized pyrazoles continue to play a pivotal role.

References

  • Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. OpenStax. Retrieved from [Link]

  • Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Retrieved from [Link]

  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]

  • ResearchGate. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks.... Retrieved from [Link]

  • YouTube. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Retrieved from [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

  • ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

  • Digital CSIC. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective synthesis of minimally differentiated N-alkyl pyrazoles and.... Retrieved from [Link]

  • ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • Spectroscopy Online. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]

  • Semantic Scholar. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • MDPI. (2022, December 1). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and. Retrieved from [Link]

  • ACS Publications. (2022, July 25). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 14). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • Google Patents. (n.d.). EP0749963A1 - N-alkylation method of pyrazole.

Sources

Technical Guide: Pyrazole-Based Carboxylic Acid Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, the pyrazole ring stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Specifically, pyrazole-based carboxylic acids serve as critical, versatile building blocks. They function not merely as intermediates but as strategic bioisosteres for benzoic acids, offering tunable lipophilicity (LogP), improved metabolic stability, and precise hydrogen-bonding vectors.

This guide provides a technical deep-dive into the utility, synthesis, and application of these building blocks, moving beyond basic textbook definitions to address the practical challenges of regioselectivity and scale-up in a drug discovery setting.

Part 1: Strategic Utility in Medicinal Chemistry

The Bioisosteric Advantage

The replacement of a phenyl ring with a pyrazole core is a classic scaffold-hopping strategy. However, the specific substitution of a benzoic acid moiety with a pyrazole carboxylic acid offers distinct physicochemical advantages:

  • Solubility: Pyrazoles are generally more polar than their phenyl counterparts, often improving the aqueous solubility of the final drug candidate—a critical parameter in oral bioavailability (Lipinski’s Rule of 5).

  • pKa Modulation: The acidity of the carboxylic acid is influenced by the electron-rich nature of the pyrazole ring. While benzoic acid has a pKa of ~4.2, pyrazole carboxylic acids can vary significantly based on substitution (N-methylation, electron-withdrawing groups), allowing medicinal chemists to fine-tune the ionization state at physiological pH.

  • Metabolic Stability: The pyrazole ring is robust against oxidative metabolism (P450s) compared to electron-rich phenyl rings prone to hydroxylation.

Data Comparison: Pyrazole vs. Phenyl

The following table illustrates the physicochemical shift when moving from a benzoic acid to a pyrazole acid scaffold.

PropertyBenzoic Acid1-Methyl-1H-pyrazole-4-carboxylic acid1-Methyl-1H-pyrazole-3-carboxylic acidImpact on Drug Design
pKa 4.20~3.5 - 3.8~3.8 - 4.0Lower pKa implies higher ionization at physiological pH (7.4), potentially reducing membrane permeability but increasing solubility.
LogP 1.870.450.38Significant reduction in lipophilicity; reduces non-specific binding.
H-Bond Donors 111Preserved interaction vector.
H-Bond Acceptors 23 (includes ring N)3 (includes ring N)Additional acceptor (N2) can engage in novel binding pocket interactions.

Part 2: Synthetic Strategies & The Regioselectivity Challenge

The synthesis of substituted pyrazoles is deceptively simple in theory but notoriously difficult in practice due to regioisomerism .

The Knorr Pyrazole Synthesis Paradox

The condensation of a hydrazine (


) with a 1,3-dicarbonyl compound is the industry standard. However, when using an unsymmetrical 1,3-dicarbonyl, two regioisomers (1,3-disubstituted and 1,5-disubstituted) are formed.
  • Mechanism: The reaction proceeds via a hydrazone intermediate. The regioselectivity is dictated by which carbonyl the terminal nitrogen of the hydrazine attacks first.

  • The Challenge: In many cases, steric and electronic factors compete, leading to difficult-to-separate mixtures (e.g., 60:40 ratios).

Visualizing the Synthetic Pathway

The following diagram outlines the bifurcation in the synthetic pathway and the strategy to control it.

PyrazoleSynthesis cluster_0 Reagents cluster_1 Intermediate State cluster_2 Product Outcome Hydrazine Alkyl Hydrazine (R-NHNH2) HydrazoneA Hydrazone A (Kinetic) Hydrazine->HydrazoneA Attack at C1 HydrazoneB Hydrazone B (Thermodynamic) Hydrazine->HydrazoneB Attack at C3 Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Dicarbonyl->HydrazoneA Dicarbonyl->HydrazoneB Isomer15 1,5-Isomer (Common Impurity) HydrazoneA->Isomer15 Cyclization Isomer13 1,3-Isomer (Often Desired) HydrazoneB->Isomer13 Cyclization Control Control Strategy: Use Enaminones or Steric Bulk Control->HydrazoneB Directs Regioselectivity

Caption: Regioselectivity bifurcation in Knorr Pyrazole Synthesis. Controlling the initial nucleophilic attack is critical for isomer purity.

Expert Insight: Overcoming Regioisomerism
  • Protocol: React

    
    -dimethylformamide dimethyl acetal (DMF-DMA) with a ketone/keto-ester to form an 
    
    
    
    -unsaturated enaminone.
  • Why: The enaminone has distinct electrophilic sites (hard vs. soft). The hydrazine nitrogen attacks the

    
    -carbon (Michael addition) exclusively, locking the regiochemistry before cyclization.
    

Part 3: Experimental Protocol (Self-Validating)

Objective: Synthesis of 1-Methyl-1H-pyrazole-4-carboxylic acid . Rationale: This is a ubiquitous building block for amide coupling in kinase inhibitors (e.g., analogues of Crizotinib or Ruxolitinib).

Materials
  • Ethyl 2-formyl-3-oxopropanoate (as sodium salt or equivalent surrogate)

  • Methylhydrazine (Caution: Toxic/Carcinogenic)

  • Ethanol (Absolute)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

Step-by-Step Methodology
  • Cyclocondensation (Ester Formation):

    • Dissolve Ethyl 2-formyl-3-oxopropanoate (10 mmol) in Ethanol (20 mL) at 0°C.

    • Add Methylhydrazine (10.5 mmol) dropwise over 15 minutes. Note: Exothermic reaction. Control temp < 5°C to minimize side products.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Reflux for 1 hour to ensure complete cyclization.

    • Validation Point: TLC (50% EtOAc/Hexane) should show consumption of starting material. Product spot usually

      
       ~ 0.4-0.6.
      
  • Hydrolysis (Saponification):

    • To the reaction mixture, add 2M NaOH (20 mL, 40 mmol).

    • Stir at RT for 4 hours. (Heating is rarely needed for pyrazole esters and avoids decarboxylation).

    • Concentrate in vacuo to remove ethanol.

  • Isolation & Purification:

    • Cool the aqueous residue to 0°C.

    • Acidify carefully with 6M HCl to pH 3-4. Note: Pyrazole acids can be zwitterionic; do not over-acidify to pH 1 or you may form the hydrochloride salt which is water-soluble.

    • The solid product precipitates. Filter, wash with cold water (2 x 5 mL), and dry under vacuum.

  • Characterization:

    • 1H NMR (DMSO-d6): Look for two singlets for the pyrazole ring protons (~8.2 ppm and ~7.8 ppm) and one singlet for the N-methyl (~3.8 ppm). Absence of ethyl ester peaks confirms hydrolysis.

Part 4: Applications in Drug Discovery Workflows

Once synthesized, these acids are primarily used in Fragment-Based Drug Discovery (FBDD) and Lead Optimization .

Amide Coupling

The carboxylic acid is activated (using HATU, EDC/HOBt, or conversion to acid chloride) to react with amines. This forms the Pyrazole-Carboxamide motif seen in drugs like Lenvatinib (kinase inhibitor) or Pralsetinib .

The "Design-Make-Test" Cycle

The following diagram illustrates how these building blocks integrate into the iterative drug discovery process.

DrugDiscoveryCycle Design DESIGN Scaffold Hopping (Bioisostere Selection) Synthesis MAKE Pyrazole Acid Synthesis (Regiocontrol) Design->Synthesis Coupling DERIVATIZATION Amide Coupling (Library Generation) Synthesis->Coupling Testing TEST Biological Assay (IC50 / ADME) Coupling->Testing Analysis ANALYZE SAR Data (Structure-Activity) Testing->Analysis Analysis->Design Refine Hypothesis

Caption: Integration of pyrazole building blocks into the iterative Design-Make-Test-Analyze (DMTA) cycle.

References

  • Fustero, S., et al. (2011). Regioselective Synthesis of Pyrazoles and Pyrazolines.[1] Chemical Reviews. An authoritative review on controlling regiochemistry in pyrazole synthesis.

  • Kütt, A., et al. (2018).[2] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters.[2] Provides comparative data on acidity of heterocyclic acids.

  • Ansari, A., et al. (2017). Pyrazole-containing drugs approved by FDA.[3] This reference validates the clinical relevance of the scaffold (e.g., Ruxolitinib, Celecoxib).

  • ChemicalBook Protocol. Synthesis of 1-methyl-1H-pyrazole-4-carboxylic acid. Standard industrial protocol verification.

Sources

Solubility Profiling of Nitro-Pyrazole Butanoic Acids in DMSO: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitro-pyrazole butanoic acids (e.g., 4-nitro-1H-pyrazole-1-butanoic acid) represent a critical scaffold in medicinal chemistry, serving as intermediates for high-energy materials, antimicrobials, and kinase inhibitors.[1] While these compounds exhibit poor aqueous solubility, their handling in Dimethyl Sulfoxide (DMSO) is the industry standard for biological assay preparation.

This guide details the solubility profile of this chemical class, focusing on the thermodynamic interactions between the nitro-pyrazole core and DMSO. It provides a validated workflow for determining solubility limits to prevent "crashing out" during liquid handling—a common failure mode in High-Throughput Screening (HTS).

Structural Analysis & Physicochemical Determinants

To master the solubility of this class, one must understand the competition between Crystal Lattice Energy (solid state) and Solvation Energy (liquid state).

The Molecule

The structure consists of three distinct functional zones:

  • Nitro Group (

    
    ):  A strong electron-withdrawing group (EWG).[1] It increases the dipole moment and facilitates 
    
    
    
    -
    
    
    stacking in the crystal lattice, significantly raising the melting point and lattice energy.
  • Pyrazole Ring: An aromatic heterocycle. In 1-substituted derivatives (like 1-butanoic acid), the NH hydrogen is replaced, removing a primary H-bond donor but retaining the pyridine-like nitrogen as an H-bond acceptor.[1]

  • Butanoic Acid Tail (

    
    ):  A flexible linker ending in a carboxylic acid (
    
    
    
    ). In pure DMSO, this group remains protonated but engages in strong hydrogen bonding with the sulfinyl oxygen of DMSO.
The Solvent: DMSO

DMSO is a polar aprotic solvent (


). It is an excellent hydrogen bond acceptor (HBA) but a poor hydrogen bond donor (HBD).
  • Mechanism of Solvation: DMSO dissolves nitro-pyrazole butanoic acids by disrupting the intermolecular carboxylic acid dimers found in the solid state. The DMSO oxygen atom accepts the proton from the carboxylic acid, forming a stable solvation shell.

  • The "DMSO Paradox": DMSO is highly hygroscopic. It can absorb up to 10% water by weight from the atmosphere. For nitro-pyrazoles, which are hydrophobic, the absorption of water into the DMSO stock solution decreases the solvent power, leading to micro-precipitation over time.

Visualizing the Solvation Mechanism

The following diagram illustrates the competitive interaction between the solid-state lattice and the DMSO solvation shell.

SolvationMechanism Solid Solid State (Crystal Lattice) LatticeForces Forces: 1. π-π Stacking (Nitro) 2. COOH Dimers Solid->LatticeForces Stabilized by Solvated Solvated Species (Solution) LatticeForces->Solvated Energy Barrier Overcome DMSO DMSO Solvent (S=O Dipole) Interaction Interactions: 1. DMSO(O) ··· H-OOC (H-Bond) 2. DMSO(S) ··· Nitro (Dipole) DMSO->Interaction Attacks Interaction->Solvated Stabilizes

Figure 1: Thermodynamic competition between crystal lattice stabilization and DMSO solvation forces.

Experimental Protocols

Do not rely on visual inspection alone. Nitro-pyrazoles can form colloidal aggregates that appear clear but scatter light, leading to false positives in bioassays.[1]

Protocol A: Thermodynamic Solubility (The "Gold Standard")

Use this for preparing robust stock solutions (e.g., 100 mM).

Reagents:

  • Anhydrous DMSO (Grade: ACS Spectrophotometric, >99.9%)

  • Nitro-pyrazole butanoic acid derivative (Solid powder)[1]

Workflow:

  • Saturation: Add excess solid compound (~50 mg) to 1 mL of anhydrous DMSO in a chemically resistant glass vial (borosilicate).

  • Equilibration: Shake at 25°C for 24 hours (orbital shaker at 300 rpm). Note: Heating to 37°C is permissible to speed up dissolution, but equilibrium must be measured at 25°C.

  • Separation: Centrifuge at 10,000 x g for 10 minutes to pellet undissolved solid. Alternatively, use a 0.22 µm PTFE syringe filter (nylon filters may degrade in DMSO).

  • Quantification: Dilute the supernatant 1:1000 in methanol and analyze via HPLC-UV (254 nm) against a standard curve.

Expected Result: Most nitro-pyrazole butanoic acids exhibit high solubility in DMSO, typically >100 mM (approx. >20 mg/mL), due to the strong H-bond accepting nature of DMSO towards the carboxylic acid.

Protocol B: Kinetic Solubility Profiling (The "Bioassay Reality")

Use this to determine if your compound will precipitate when the DMSO stock is diluted into aqueous buffer.

Workflow:

  • Preparation: Start with a 10 mM stock solution in DMSO.

  • Stepwise Dilution: Dilute the stock into PBS (pH 7.4) to achieve final concentrations of 100 µM, 50 µM, and 10 µM. Ensure the final DMSO concentration is constant (e.g., 1%).

  • Incubation: Shake for 90 minutes at room temperature.

  • Detection (Nephelometry): Measure light scattering (turbidity) using a plate reader.

    • High Scattering = Precipitation.

    • Low Scattering = Soluble.

Data Presentation & Analysis

When documenting solubility, categorize the compounds based on their "Critical Concentration."

ParameterNitro-Pyrazole Butanoic Acid ProfileImplications for Screening
DMSO Solubility (Thermodynamic) High (>100 mM) Excellent for high-concentration stock storage.[1]
Aqueous Solubility (Kinetic) Low (<50 µM) Risk of precipitation upon dilution into assay media.[2]
LogP (Estimated) 1.5 – 2.5 Moderate lipophilicity; membrane permeable.
pKa (Acid) ~4.8 Ionized at physiological pH (7.4), improving aqueous solubility compared to non-acidic analogs.
The "Precipitation Cliff"

Below is a decision logic diagram for handling these compounds based on the data generated.

DecisionLogic Start 10mM DMSO Stock Diluted to 100µM in Buffer Check Nephelometry Check (Light Scattering) Start->Check Clear Solution Clear (< 5 NTU) Check->Clear Soluble Cloudy Precipitate Detected (> 10 NTU) Check->Cloudy Insoluble Action1 Proceed to Bioassay Clear->Action1 Action2 Dilute to 10µM OR Increase DMSO % (Caution) Cloudy->Action2

Figure 2: Logic flow for kinetic solubility assessment prior to biological screening.

Best Practices & Troubleshooting

Water Management (Critical)

DMSO is hygroscopic. If your nitro-pyrazole stock solution absorbs water, the solubility decreases exponentially.

  • Solution: Store stocks in polypropylene (PP) or cyclic olefin copolymer (COC) plates with heat-sealed foil. Avoid polystyrene (PS) for long-term DMSO storage.[1]

  • QC: Periodically check the water content of your DMSO supply using Karl Fischer titration. It should be <0.1%.

Freeze-Thaw Cycles

Repeated freezing and thawing can induce crystal nucleation.[1]

  • Observation: If you see a "slush" or needle-like crystals in your thawed DMSO stock, do not sonicate .[1] Sonication generates heat which dissolves the solid temporarily, but it will reprecipitate later.

  • Corrective Action: Heat the vial to 40°C with vortexing until clear, then equilibrate to room temperature before pipetting.

Acid-Base Interactions

Since the molecule is a carboxylic acid, it can react with basic impurities in DMSO (e.g., amines from degradation). Ensure your DMSO is not "sour" or "alkaline" by using high-purity grades re-tested annually.[1]

References

  • PubChem. 4-Nitro-1H-pyrazole.[1][3] National Library of Medicine. Accessed October 2025.[4] [Link]

  • Li, Y., et al. (2021). Solubility determination and correlation for 3-nitropyrazole in four binary solvents. Journal of Molecular Liquids, 342, 117332.[5] [Link]

  • Balakin, K. V., et al. (2006).Comprehensive computational assessment of ADME properties using mapping techniques. Current Medicinal Chemistry, 13(2), 223-241. (Context on DMSO solubility of azole fragments).
  • Di, L., & Kerns, E. (2016).Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for Kinetic vs Thermodynamic solubility protocols).

Sources

Methodological & Application

Application Note: Strategic Synthesis of 4-(5-Bromo-3-nitro-1H-pyrazol-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing 4-(5-Bromo-3-nitro-1H-pyrazol-1-yl)butanoic acid , a critical intermediate often utilized in the development of PROTAC® linkers and kinase inhibitors.[1][2][3] The synthesis hinges on the regioselective


-alkylation of 5-bromo-3-nitro-1H-pyrazole followed by ester hydrolysis.[1][2][3]

Achieving high purity in this synthesis requires navigating the "regioselectivity paradox" inherent to asymmetric pyrazoles. This guide provides a rationale for the specific reaction conditions selected to favor the N-alkylation adjacent to the bromine atom (the 5-position relative to the alkyl group) over the nitro group, ensuring high yield and reproducibility.

Scientific Background & Mechanistic Rationale[3][4][5][6][7]

The Regioselectivity Challenge

The core challenge in synthesizing 4-(5-Bromo-3-nitro-1H-pyrazol-1-yl)butanoic acid lies in the alkylation step.[1][2][3] The starting material, 3-nitro-5-bromopyrazole (tautomerically equivalent to 5-nitro-3-bromopyrazole in solution), possesses two nucleophilic nitrogen sites.[1][2][3]

  • Path A (Target): Alkylation at the nitrogen adjacent to the Bromine atom yields the 1-alkyl-5-bromo-3-nitro isomer.[1][2][3]

  • Path B (Impurity): Alkylation at the nitrogen adjacent to the Nitro group yields the 1-alkyl-3-bromo-5-nitro isomer.[1][2][3]

Electronic Control vs. Steric Hindrance

While steric hindrance usually discourages alkylation next to bulky groups (like Bromine), electronic effects dominate in this system.[1][2][3] The nitro group (


) is a potent electron-withdrawing group (EWG).[1][2][3] It significantly decreases the electron density—and consequently the nucleophilicity—of the adjacent nitrogen (N2).[1][2][3]

Conversely, the nitrogen adjacent to the bromine atom (N1), while sterically shadowed by the halogen, retains higher nucleophilicity compared to N2.[1][2][3] Therefore, under standard basic conditions (


), the reaction kinetically favors the formation of the 5-bromo-3-nitro  isomer (the target).[1][2][3]
Reaction Pathway Diagram

The following logic flow illustrates the critical decision points and mechanistic pathway.

G Start Starting Material: 3-Nitro-5-bromo-1H-pyrazole Base Deprotonation (K2CO3/DMF) Start->Base Anion Pyrazolate Anion (Resonance Hybrid) Base->Anion PathA Path A: Attack via N(adjacent to Br) (Nucleophilically Favored) Anion->PathA Major Pathway (Electronic Control) PathB Path B: Attack via N(adjacent to NO2) (Electronically Deactivated) Anion->PathB Minor Pathway ProdA TARGET: Ethyl 4-(5-bromo-3-nitro-1H-pyrazol-1-yl)butanoate PathA->ProdA ProdB IMPURITY: Ethyl 4-(3-bromo-5-nitro-1H-pyrazol-1-yl)butanoate PathB->ProdB Hydrolysis Hydrolysis (LiOH) ProdA->Hydrolysis Final FINAL PRODUCT: 4-(5-Bromo-3-nitro-1H-pyrazol-1-yl)butanoic acid Hydrolysis->Final

Figure 1: Mechanistic pathway highlighting the electronic control directing the regioselective alkylation.

Experimental Protocol

Stage 1: Regioselective -Alkylation

Objective: Synthesize ethyl 4-(5-bromo-3-nitro-1H-pyrazol-1-yl)butanoate.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8][9][10]Role
3-Nitro-5-bromopyrazole 1.0Substrate
Ethyl 4-bromobutyrate 1.2Electrophile (Linker)
Potassium Carbonate (

)
2.0Base
DMF (Anhydrous) -Solvent (Polar Aprotic)
Potassium Iodide (KI) 0.1Catalyst (Finkelstein)
Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitro-5-bromopyrazole (10.0 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Add

    
      (20.0 mmol) in a single portion. Stir the suspension at Room Temperature (RT) for 15 minutes to ensure deprotonation.
    
    • Note: The solution may change color (often yellow/orange) indicating anion formation.[1][2][3]

  • Alkylation: Add Ethyl 4-bromobutyrate (12.0 mmol) dropwise. Optionally, add catalytic KI (1.0 mmol) to accelerate the reaction via in-situ generation of the more reactive alkyl iodide.[1][2][3]

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1][2][3][11] The target isomer typically has a slightly different

      
       than the regioisomer.[1][2][3]
      
  • Work-up:

    • Cool to RT and pour the mixture into ice-water (100 mL).

    • Extract with Ethyl Acetate (

      
       mL).[1][3]
      
    • Wash combined organics with Brine (

      
       mL) to remove DMF.[1][3]
      
    • Dry over

      
      , filter, and concentrate under vacuum.[1][2][3]
      
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

    • Critical QC: Isolate the major isomer.[2][3] The 5-bromo-3-nitro isomer (Target) is typically less polar than the 3-bromo-5-nitro isomer due to dipole moment cancellation.[1][2][3]

    • Yield Target: 75–85%.

Stage 2: Ester Hydrolysis

Objective: Convert the ethyl ester to the free carboxylic acid.[2][3]

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8][9][10]Role
Intermediate Ester 1.0Substrate
Lithium Hydroxide (LiOH[1][2][3

)
3.0Hydrolysis Reagent
THF / Water 3:1 v/vSolvent System
Procedure
  • Dissolution: Dissolve the purified Ethyl 4-(5-bromo-3-nitro-1H-pyrazol-1-yl)butanoate (from Stage 1) in THF (10 volumes).

  • Hydrolysis: Add a solution of LiOH·

    
      (3.0 equiv) in Water (3.3 volumes).[1][3]
    
  • Reaction: Stir at RT for 2–4 hours.

    • Monitoring: LC-MS should show complete consumption of the ester (M+H) and appearance of the acid mass.[2][3]

  • Work-up:

    • Concentrate the reaction mixture to remove THF.[2][3]

    • Dilute the remaining aqueous layer with water (10 mL).[1][3]

    • Acidification: Cool to 0°C and slowly acidify to pH ~2–3 using 1N HCl. The product usually precipitates as a white or off-white solid.[2][3]

  • Isolation:

    • Filter the precipitate and wash with cold water.[2][3][5]

    • Dry in a vacuum oven at 45°C overnight.

    • Yield Target: >90%.

Quality Control & Validation

To ensure the integrity of the synthesized linker, the following analytical parameters must be met.

ParameterSpecificationMethod
Appearance White to pale yellow solidVisual
Purity >95% (AUC)HPLC (C18, MeCN/H2O + 0.1% TFA)
Identity (MS) [M+H]+ matches calc.[1][2][3] massLC-MS (ESI+)
Regiochemistry NOE Confirmation1H-NMR (NOESY)

Regiochemistry Validation (NMR): To definitively prove the 5-bromo structure:

  • Perform a NOESY 1D or 2D experiment.

  • Irradiate the

    
    -methylene protons (the 
    
    
    
    attached to the pyrazole).[1][2][3]
  • Result: You should observe NO NOE enhancement of the pyrazole ring proton if the Bromine is at position 5 (adjacent to the alkyl chain).[1][2][3]

  • Contrast: If the impurity (3-bromo-5-nitro) was formed, the alkyl chain would be adjacent to the Nitro group, and the ring proton (at C4) would be far away, but more importantly, the chemical shift of the

    
     adjacent to the nitrogen differs characteristically between the two isomers.[1][2][3]
    

Safety & Handling

  • Nitro Compounds: While this specific pyrazole is stable, nitro-heterocycles can be energetic.[1][2][3] Avoid excessive heat (>100°C) during concentration.[1][3]

  • Alkylating Agents: Ethyl 4-bromobutyrate is a lachrymator and skin irritant.[2][3] Handle in a fume hood.

  • DMF: Hepatotoxic and readily absorbed through skin.[2][3] Use butyl rubber gloves.[1][2][3]

References

  • Regioselectivity in Pyrazole Alkylation

    • Kelly, C., et al. "Strategic atom replacement enables regiocontrol in pyrazole alkylation."[1][2][3][12] Nature, 2025.[1][2][3][12] Link

    • Note: Discusses the fundamental challenges of N1 vs N2 selectivity in asymmetric pyrazoles.
  • General Protocol for Pyrazole N-Alkylation

    • BenchChem Technical Support.[1][2][3][8] "Optimizing N-Alkylation of Pyrazoles." Link

    • Note: Provides the basis for using K2CO3/DMF for electronic control.
  • Synthesis of Pyrazole-Alkyl Acids

    • RSC Advances.[2][3] "Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids." RSC Adv., 2025.[1][2][3] Link

    • Note: Provides analogous hydrolysis conditions for ethyl butanoate linkers
  • Commercial Analog Reference

    • BLD Pharm. "4-(4-Bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid."[1][2][3][11] Link

    • Note: Used for validating the stability and handling of bromonitropyrazole-butyric acid scaffolds.[2][3]

Sources

Application Note: Protocol for Regioselective N-Alkylation of 5-bromo-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-alkylation of 5-bromo-3-nitro-1H-pyrazole is a pivotal transformation in the synthesis of kinase inhibitors, agrochemicals, and high-energy materials. However, this reaction is complicated by annular tautomerism, which typically yields a mixture of two regioisomers: 1-alkyl-5-bromo-3-nitropyrazole (Target A) and 1-alkyl-3-bromo-5-nitropyrazole (Target B) . This application note details a robust, self-validating protocol for N-alkylation, emphasizing the mechanistic drivers of regioselectivity (steric vs. electronic control) and providing a definitive analytical workflow to distinguish the resulting isomers.

mechanistic Insight & Regioselectivity

Understanding the substrate's behavior is critical for experimental success. 5-bromo-3-nitro-1H-pyrazole exists in solution as a tautomeric equilibrium. Upon deprotonation, a single delocalized pyrazolide anion is formed. The site of electrophilic attack (alkylation) is governed by the competing nucleophilicity of the two nitrogen atoms.

  • Electronic Effect (Dominant): The nitro group (

    
    ) is a strong electron-withdrawing group (EWG). Through resonance and induction, it significantly decreases the electron density of the adjacent nitrogen (
    
    
    
    ). The bromine atom (
    
    
    ) is also an EWG but is less deactivating than the nitro group. Consequently, the nitrogen adjacent to the bromine (
    
    
    ) retains higher nucleophilicity.
  • Steric Effect: While the nitro group is bulky, the electronic deactivation usually overrides steric hindrance in simple alkylations, favoring attack at the nitrogen distal to the nitro group.

Predicted Outcome: Under standard basic conditions (


/DMF or NaH/THF), the major product is typically 1-alkyl-5-bromo-3-nitropyrazole  (Alkyl group adjacent to Bromine).
Reaction Pathway Visualization

ReactionPathway Start 5-bromo-3-nitro-1H-pyrazole (Tautomeric Mixture) Anion Pyrazolide Anion (Delocalized Charge) Start->Anion Deprotonation (Base) ProdA Major Product: 1-alkyl-5-bromo-3-nitropyrazole (Alkyl adj. to Br) Anion->ProdA Path A: Attack via N(Br) (Electronic Control) ProdB Minor Product: 1-alkyl-3-bromo-5-nitropyrazole (Alkyl adj. to NO2) Anion->ProdB Path B: Attack via N(NO2) (Less Nucleophilic)

Caption: Mechanistic divergence in the alkylation of 5-bromo-3-nitro-1H-pyrazole. Path A is generally favored due to the electronic deactivation of the nitrogen adjacent to the nitro group.

Experimental Protocols

Method A: Mild Base (Recommended for Primary Alkyl Halides)

This method utilizes Potassium Carbonate (


) in DMF. It is operationally simple and often provides higher thermodynamic control.

Materials:

  • 5-bromo-3-nitro-1H-pyrazole (1.0 equiv)

  • Alkyl Halide (1.1 - 1.2 equiv)

  • 
     (anhydrous, 2.0 equiv)
    
  • DMF (Dimethylformamide), anhydrous (0.2 M concentration)

Step-by-Step Procedure:

  • Setup: Charge a flame-dried round-bottom flask with 5-bromo-3-nitro-1H-pyrazole and anhydrous

    
    .
    
  • Solvation: Add anhydrous DMF under an inert atmosphere (

    
     or Ar). Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation/equilibration.
    
  • Addition: Add the Alkyl Halide dropwise via syringe.

  • Reaction: Stir at RT. Monitor by TLC (typically 2-4 hours). If reaction is sluggish, heat to 50-60°C.

  • Workup: Dilute the reaction mixture with EtOAc and wash extensively with water (

    
    ) and brine (
    
    
    
    ) to remove DMF.
  • Drying: Dry the organic layer over

    
    , filter, and concentrate in vacuo.
    
Method B: Strong Base (For Less Reactive Electrophiles)

Uses Sodium Hydride (NaH) in THF. This method ensures complete irreversible deprotonation.

Materials:

  • 5-bromo-3-nitro-1H-pyrazole (1.0 equiv)

  • Alkyl Halide (1.2 equiv)

  • NaH (60% dispersion in oil, 1.2 - 1.5 equiv)

  • THF (Tetrahydrofuran), anhydrous

Step-by-Step Procedure:

  • Activation: Place NaH in a flask under Argon. (Optional: Wash with dry hexanes to remove oil if high purity is required). Suspend in anhydrous THF and cool to 0°C.

  • Deprotonation: Add a solution of 5-bromo-3-nitro-1H-pyrazole in THF dropwise to the NaH suspension. Evolution of

    
     gas will occur. Stir at 0°C for 30 mins.
    
  • Alkylation: Add the Alkyl Halide dropwise.

  • Completion: Allow the mixture to warm to RT and stir until consumption of starting material is observed by TLC.

  • Quench: Carefully quench with sat.

    
     solution at 0°C.
    
  • Extraction: Extract with EtOAc or DCM.

Optimization & Troubleshooting Guide

VariableConditionImpact on Reaction
Solvent DMF / DMSOPolar aprotic solvents dissociate ion pairs, increasing anion nucleophilicity. Often favors N-alkylation at the most electronegative site, but here electronic differentiation dominates.
THFLess polar; tighter ion pairs. May alter regioselectivity ratios slightly but usually slower than DMF.
Base

The "Cesium Effect" can sometimes improve yields or alter selectivity due to the solubility of cesium salts in organic solvents.
Temperature 0°C vs. HeatLower temperatures (0°C) favor kinetic control (least hindered N). Higher temperatures favor thermodynamic equilibration (most stable isomer).

Characterization & Validation (The "Truth" Test)

Distinguishing the two isomers is the most challenging aspect of this protocol. Do not rely solely on 1H NMR integration.

Analytical Workflow

ValidationWorkflow Sample Isolated Product NMR_1H 1H NMR (Preliminary Check) Sample->NMR_1H NMR_13C 13C NMR / HMBC (Definitive) Sample->NMR_13C ResultA Correl. to ~120-130 ppm (C-Br) CONFIRMS: 1-alkyl-5-bromo-3-nitro NMR_13C->ResultA HMBC: N-Alkyl -> C5 ResultB Correl. to ~145-155 ppm (C-NO2) CONFIRMS: 1-alkyl-3-bromo-5-nitro NMR_13C->ResultB HMBC: N-Alkyl -> C5

Caption: HMBC correlation is the gold standard for assigning pyrazole regiochemistry.

Key Diagnostic Signals[1]
  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Look for the 3-bond coupling (

      
      ) from the N-Alkyl protons  to the C5 carbon  of the pyrazole ring.
      
    • Isomer A (1-alkyl-5-bromo...): The N-alkyl protons will correlate to a carbon bearing a Bromine. Carbon-Bromine shifts are typically upfield (~115 - 130 ppm ).

    • Isomer B (1-alkyl-5-nitro...): The N-alkyl protons will correlate to a carbon bearing a Nitro group. Carbon-Nitro shifts are typically downfield (~145 - 160 ppm ).

    • Note: This is the most reliable method because NOESY can be ambiguous if the alkyl group is small (like methyl) and far from the C4-proton.

  • 13C NMR Shifts (C3 vs C5):

    • In 1-substituted pyrazoles,

      
       and 
      
      
      
      have distinct chemical shifts.
    • 
       (adjacent to N1) is usually more shielded than 
      
      
      
      (adjacent to N2) in unsubstituted systems, but the strong EWGs (Br, NO2) will dictate the shift. The HMBC correlation to the specific carbon shift is the definitive proof.
  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Useful if the alkyl group is large (e.g., Benzyl).

    • Isomer A: NOE between Alkyl and... (Likely no strong NOE to ring H, as C4-H is distant).

    • Isomer B: NOE between Alkyl and... (Similarly distant).

    • Verdict: NOESY is often inconclusive for 3,5-disubstituted pyrazoles unless the substituents themselves have protons (e.g., Phenyl). Rely on HMBC.

References

  • Regioselective N-Alkylation of Pyrazoles

    • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[1] (2022).[1][2][3] Journal of Organic Chemistry.

  • General Pyrazole Synthesis & Tautomerism

    • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2017).[1][4] Journal of Organic Chemistry.

  • Analytical Data for Nitro-Bromo-Pyrazoles

    • 3-bromo-1-methyl-4-nitro-1H-pyrazole Compound Summary. PubChem.[5][6]

  • Mechanistic Reviews

    • Regioselectivity in the N-alkylation of pyrazoles.[1][2][4] (Beilstein Journal of Organic Chemistry).

Sources

Application Notes and Protocols for Suzuki Cross-Coupling of 5-bromo-3-nitropyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Coupling Electron-Deficient Diazoles

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This guide provides an in-depth exploration of the application of this reaction to a particularly challenging substrate class: 5-bromo-3-nitropyrazole derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to the unique electronic properties imparted by the pyrazole ring and the nitro substituent.

However, the very features that make these molecules attractive also introduce specific synthetic hurdles. The electron-withdrawing nature of the nitro group, while activating the C-Br bond towards oxidative addition, can also influence the overall electron density of the pyrazole ring.[2] Furthermore, the presence of multiple nitrogen atoms in the pyrazole core presents a potential challenge of catalyst inhibition or deactivation through coordination to the palladium center.[3][4] This document will provide a detailed analysis of these challenges and offer robust protocols and troubleshooting strategies to enable successful and reproducible Suzuki couplings of 5-bromo-3-nitropyrazole derivatives.

Chemical Principles and Mechanistic Considerations

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[5] Understanding this cycle is crucial for rational optimization and troubleshooting.

The Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex trans_intermediate Ar-Pd(II)-Ar'L₂ oa_complex->trans_intermediate Transmetalation (Ar'-B(OR)₂ + Base) product Ar-Ar' trans_intermediate->product catalyst_regen Pd(0)L₂ trans_intermediate->catalyst_regen end_cycle start caption Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Key steps in the cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromo-3-nitropyrazole, forming a Pd(II) intermediate. The electron-withdrawing nitro group generally facilitates this step.[2]

  • Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the bromide. This step is base-mediated; the base activates the organoboron species to facilitate the transfer.[1]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can re-enter the cycle.

Key Experimental Parameters and Optimization

The success of the Suzuki coupling of 5-bromo-3-nitropyrazole derivatives hinges on the careful selection of several key parameters.

N-Protection of the Pyrazole Ring

The acidic N-H proton of the pyrazole ring can interfere with the catalytic cycle, leading to side reactions or catalyst deactivation. Therefore, protection of the pyrazole nitrogen is often a crucial first step. A variety of protecting groups can be employed, with the choice depending on the desired stability and ease of removal.

Workflow for N-Protection and Suzuki Coupling

Workflow start 5-bromo-3-nitropyrazole protection N-Protection (e.g., SEM, Boc, THP) start->protection protected_pyrazole N-Protected-5-bromo- 3-nitropyrazole protection->protected_pyrazole suzuki Suzuki Cross-Coupling protected_pyrazole->suzuki coupled_product N-Protected-5-aryl- 3-nitropyrazole suzuki->coupled_product deprotection Deprotection coupled_product->deprotection final_product 5-aryl-3-nitropyrazole deprotection->final_product caption Figure 2: General workflow for the synthesis of 5-aryl-3-nitropyrazoles.

Caption: A typical workflow involving N-protection prior to Suzuki coupling.

Catalyst and Ligand Selection

The choice of palladium source and ligand is critical. For electron-deficient and potentially coordinating heterocyclic substrates, robust catalyst systems are required.

  • Palladium Precatalysts: Pd(PPh₃)₄, Pd(dppf)Cl₂, and Pd(OAc)₂ are commonly used palladium sources.[6][7] For challenging couplings, more active precatalysts such as those developed by Buchwald may be beneficial.[3]

  • Ligands: Bulky, electron-rich phosphine ligands such as SPhos and XPhos can be highly effective as they promote oxidative addition and prevent catalyst deactivation.[3] Dppf (1,1'-bis(diphenylphosphino)ferrocene) is also a widely used and effective ligand for a range of Suzuki couplings.[6]

Base and Solvent Systems

The base and solvent play interconnected roles in the reaction's success.

  • Bases: Inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly employed.[6][7] The choice of base can influence the rate of transmetalation and can also affect the stability of base-sensitive functional groups.

  • Solvents: A mixture of an organic solvent and water is often optimal.[8][9] Common organic solvents include 1,4-dioxane, dimethoxyethane (DME), and toluene. Water can aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species.[10]

Optimized Reaction Conditions: A Tabulated Guide

The following table summarizes a range of reported conditions for the Suzuki cross-coupling of bromo-pyrazole derivatives with various arylboronic acids, providing a starting point for optimization.

Entry Palladium Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp. (°C) Arylboronic Acid Yield (%) Reference
1Pd(dppf)Cl₂ (3)-K₂CO₃ (3)DME/H₂O (4:1)80N-Boc-2-pyrroleboronic acid90[6]
2Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)Dioxane/H₂OMWVarious arylboronic acidsGood to Excellent[11]
3Pd(PPh₃)₄ (5)-K₃PO₄ (1.5)Dioxane/H₂O (4:1)85-95Various arylboronic acidsModerate to Good[7]
4Pd(OAc)₂ (2)SPhos (3)K₃PO₄ (2)Dioxane/H₂O (4:1)1005-indole boronic acid80[3]

Detailed Experimental Protocol

This protocol is a representative procedure for the Suzuki cross-coupling of an N-protected 5-bromo-3-nitropyrazole with an arylboronic acid.

Materials:

  • N-protected 5-bromo-3-nitropyrazole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(dppf)Cl₂ (0.03 equiv)

  • K₂CO₃ (3.0 equiv)

  • Dimethoxyethane (DME)

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-protected 5-bromo-3-nitropyrazole (1.0 equiv), arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (3.0 equiv).

  • Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

  • Add degassed DME and degassed water in a 4:1 ratio to the flask via syringe. The reaction concentration should be approximately 0.1 M with respect to the pyrazole substrate.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-3-nitropyrazole derivative.

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of palladium catalyst. Consider using a more active precatalyst system (e.g., a Buchwald precatalyst).[3]
Catalyst poisoningEnsure the pyrazole nitrogen is adequately protected. If using an unprotected pyrazole, consider a ligand screen with bulky, electron-rich ligands like XPhos or SPhos.[3]
Insufficiently degassed solventsThoroughly degas all solvents by sparging with an inert gas or by freeze-pump-thaw cycles.
Protodeboronation of Boronic Acid Presence of excess water or protic sourcesUse anhydrous solvents and a carefully dried base. Minimize the amount of water in the reaction mixture.
High reaction temperatureIf possible, lower the reaction temperature. This may require a more active catalyst system to maintain a reasonable reaction rate.
Formation of Homocoupled Products Presence of oxygenEnsure the reaction is carried out under a strictly inert atmosphere.
Low Yield after Purification Product instability on silica gelConsider using a different purification method, such as recrystallization or preparative HPLC. Neutralize silica gel with triethylamine before chromatography.

Conclusion

The Suzuki-Miyaura cross-coupling of 5-bromo-3-nitropyrazole derivatives, while presenting unique challenges, is a highly viable and powerful method for the synthesis of novel functionalized pyrazoles. Careful consideration of N-protection, catalyst and ligand selection, and optimization of the base and solvent system are paramount for success. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to confidently approach this important class of chemical transformations.

References

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. Available at: [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. Available at: [Link]

  • Effect of solvent and base on Suzuki cross-coupling reaction a - ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]

  • Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids a. Available at: [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF - ResearchGate. Available at: [Link]

  • How resistant are Suzuki couplings to nitro groups? : r/chemhelp - Reddit. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. Available at: [Link]

  • Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes | Organic Letters - ACS Publications. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles - DSpace@MIT. Available at: [Link]

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Available at: [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. Available at: [Link]

  • Suzuki cross-coupling reaction - YouTube. Available at: [Link]

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Publishing. Available at: [Link]

  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. | Semantic Scholar. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. - ResearchGate. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. Available at: [Link]

  • Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations - PMC. Available at: [Link]

  • Palladium-catalyzed polyannulation of pyrazoles and diynes toward multifunctional poly(indazole)s under monomer non-stoichiometric conditions - Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC. Available at: [Link]

  • Stretchable chiral pockets for palladium-catalyzed highly chemo- and enantioselective allenylation - PMC. Available at: [Link]

Sources

Troubleshooting & Optimization

Improving yield of 4-(5-Bromo-3-nitro-1H-pyrazol-1-yl)butanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 4-(5-Bromo-3-nitro-1H-pyrazol-1-yl)butanoic Acid Synthesis

Executive Summary

The synthesis of 4-(5-Bromo-3-nitro-1H-pyrazol-1-yl)butanoic acid presents a classic "push-pull" conflict in heterocyclic chemistry. You are attempting to alkylate a pyrazole ring that is deactivated by a nitro group and sterically hindered by a bromine atom.

The primary cause of low yield in this synthesis is rarely the intrinsic reactivity of the alkyl linker, but rather the regiochemical competition between the


 and 

positions.[1][2] The target molecule (1-alkyl-5-bromo-3-nitro) requires alkylation adjacent to the bulky bromine atom—a pathway that is often sterically disfavored despite being electronically feasible.[2][3]

This guide provides a validated protocol to maximize the formation of the desired 1,3,5-isomer and troubleshooting steps to recover yield if the reaction stalls.

Part 1: The Mechanistic Bottleneck

To improve yield, we must first understand the invisible competition occurring in your flask.[1][2] The starting material, 3-nitro-5-bromo-1H-pyrazole , exists in tautomeric equilibrium.[2]

  • Electronic Factor: The nitro group (

    
    ) at position 3 is strongly electron-withdrawing.[2][3] This reduces the nucleophilicity of the adjacent nitrogen (
    
    
    
    ).[1][2][3] Consequently, under thermodynamic control, alkylation prefers the distal nitrogen (
    
    
    ), which leads to the 3-nitro product (your target).[1][2]
  • Steric Factor: The bromine atom (

    
    ) at position 5 is bulky.[2][3] It physically shields the adjacent nitrogen (
    
    
    
    ).[2][3] This steric hindrance pushes the reaction toward the less hindered
    
    
    , leading to the 5-nitro-3-bromo impurity (the "wrong" isomer).[2]

The Conflict: You want the product favored by electronics (3-nitro) but disfavored by sterics (5-bromo).[2][3] Standard conditions (e.g.,


) often yield a 50:50 mixture or favor the wrong isomer due to the dominance of steric factors in fast, kinetic reactions.[1][2][3]

Part 2: Optimized Synthetic Protocol

To shift the balance toward the target 4-(5-Bromo-3-nitro-1H-pyrazol-1-yl)butanoic acid , we recommend a "Cesium Effect" strategy using a polar aprotic solvent to stabilize the transition state and allow the electronic preference to override steric hindrance.[2]

Step 1: N-Alkylation (The Critical Step)

Avoid direct alkylation with 4-bromobutanoic acid, as the carboxylic acid consumes base and lowers solubility.[2][3] Use Ethyl 4-bromobutyrate instead.

Reagents:

  • Substrate: 3-Bromo-5-nitro-1H-pyrazole (1.0 eq)[2][3]

  • Alkylating Agent: Ethyl 4-bromobutyrate (1.2 eq)[2][3]

  • Base: Cesium Carbonate (

    
    ) (1.5 eq) — Crucial for the "Cesium Effect"[1][2][3]
    
  • Additive: Potassium Iodide (

    
    ) (0.1 eq) — Finkelstein catalyst[1][2][3]
    
  • Solvent: DMF (Anhydrous) or MeCN[1][2][3]

Procedure:

  • Dissolution: Dissolve 3-bromo-5-nitro-1H-pyrazole in anhydrous DMF (

    
     concentration).
    
  • Base Addition: Add

    
    . Stir at Room Temperature (RT) for 30 minutes. Note: The solution may turn yellow/orange as the pyrazolate anion forms.[1][2]
    
  • Alkylation: Add Ethyl 4-bromobutyrate and catalytic

    
    .[3]
    
  • Reaction: Heat to 60°C . Do not reflux.[3] High heat promotes the kinetic product (the wrong isomer).[2][3] 60°C provides enough energy to overcome the steric barrier of the Bromine without losing regioselectivity.[2][3]

  • Monitoring: Monitor by TLC/LCMS. You will likely see two spots. The target (5-bromo-3-nitro) is typically less polar (higher

    
    ) than the 3-bromo-5-nitro isomer due to the shielding of the nitro group's polarity by the alkyl chain in the 5-position.[2][3]
    
Step 2: Hydrolysis

Convert the ester to the acid without degrading the nitro group.[1][2]

Procedure:

  • Dissolve the purified ester in

    
     (3:1).[2][3]
    
  • Add

    
     (2.0 eq).[1][2][3]
    
  • Stir at RT for 2-4 hours. Avoid heating to prevent decarboxylation or nucleophilic aromatic substitution of the bromine.[1][2]

  • Acidify carefully with

    
     to 
    
    
    
    and extract with Ethyl Acetate.

Part 3: Visualizing the Workflow

The following diagram illustrates the divergent pathways and the decision logic for optimization.

G cluster_opt Optimization Factors Start Start: 3-Nitro-5-Bromo-Pyrazole Tautomer Tautomeric Equilibrium (Anion Formation) Start->Tautomer Cs2CO3 / DMF Path_A Path A: Attack via N1 (Next to Br) Tautomer->Path_A Electronic Preference (Slow due to Sterics) Path_B Path B: Attack via N2 (Next to NO2) Tautomer->Path_B Steric Preference (Fast but Wrong) Target TARGET PRODUCT 1-Alkyl-5-Bromo-3-Nitro Path_A->Target Impurity IMPURITY 1-Alkyl-3-Bromo-5-Nitro Path_B->Impurity Factor1 Cs+ Ion: Stabilizes N1 transition state Factor2 Temp < 80C: Prevents kinetic dominance

Caption: Reaction pathway showing the competition between steric and electronic control. Path A leads to the target but requires optimized conditions to overcome steric hindrance.

Part 4: Troubleshooting Guide (Q&A)

Q1: I am getting a 50:50 mixture of isomers. How do I shift the ratio?

  • Diagnosis: This indicates that steric hindrance (favoring the wrong isomer) and electronics (favoring the right isomer) are perfectly balanced in your current system.[2][3]

  • Solution: Switch to Cesium Carbonate (

    
    )  in DMF .[1][2][3] The large Cesium cation forms a looser ion pair with the pyrazolate anion compared to Sodium (
    
    
    
    ) or Potassium (
    
    
    ).[1][2][3] This increased "nakedness" of the anion allows the electronic preference (nucleophilicity of the nitrogen distal to the nitro group) to assert itself more effectively, often shifting the ratio to 70:30 or better in favor of the target [1, 2].[1][2]

Q2: The reaction is extremely slow; I have 40% starting material left after 24 hours.

  • Diagnosis: The bromine atom is blocking the approach of the alkyl bromide.[2][3]

  • Solution: Add Potassium Iodide (KI) (10-20 mol%). This generates the alkyl iodide in situ (Finkelstein reaction).[2][3] The iodide is a better leaving group than bromide, speeding up the

    
     reaction without requiring higher temperatures that would ruin the regioselectivity [3].[1][2]
    

Q3: My product decomposes during the hydrolysis step.

  • Diagnosis: Nitro-pyrazoles can be sensitive to strong bases at high temperatures (Haloform-type cleavage or nucleophilic attack on the ring).[2][3]

  • Solution: Switch from

    
     to 
    
    
    
    and keep the temperature strictly at Room Temperature . If decomposition persists, use Trimethyltin hydroxide (
    
    
    )
    in 1,2-dichloroethane at 80°C for a neutral, highly specific ester cleavage (though toxic, it is very gentle on sensitive substrates).[1][2][3]

Q4: How do I distinguish the two isomers by NMR?

  • Technique: Use NOESY (Nuclear Overhauser Effect Spectroscopy) .[2][3]

    • Target (1-alkyl-5-bromo-3-nitro): You will see an NOE correlation between the

      
       protons of the linker and the aromatic proton  at position 4? NO.  In the target, the 
      
      
      
      is next to the Bromine .[1][2][3] There is no proton on C5.[2][3] The only aromatic proton is at C4.[2][3]
    • Impurity (1-alkyl-3-bromo-5-nitro): The

      
       is next to the Nitro  group.[2][3]
      
    • The Key Signal: Look for the interaction between the linker methylene protons and the C4-H .[2][3]

      • In the Target (5-Br) : The linker is spatially distant from C4-H (separated by the bulky Br).[2][3] NOE will be weak or absent.[2][3]

      • In the Impurity (5-NO2) : The linker is closer to C4-H (Nitro is planar, Br is spherical and large).[2][3]

    • Better Method:

      
       NMR . The carbon attached to the Nitro group typically shifts downfield (~155-160 ppm) compared to the carbon attached to Bromine (~120-130 ppm).[2][3] In the target, the alkylated nitrogen is adjacent to the C-Br carbon.[1][2]
      

Part 5: Data Summary & Conditions Table

VariableStandard Condition (Avoid)Optimized Condition (Recommended) Reason
Base

or


Promotes thermodynamic control; improves solubility.[2][3]
Solvent THF or AcetoneDMF or NMP High polarity stabilizes the transition state.[2][3]
Temp Reflux (

)

Balances rate vs. regioselectivity.[2][3]
Additive None

(0.1 eq)
Increases reaction rate (Finkelstein).[2][3]
Linker 4-Bromobutanoic acidEthyl 4-bromobutyrate Avoids acid-base side reactions; improves solubility.[2][3]

References

  • BenchChem Technical Support. (2025).[2][3][4][5] Optimizing N-Alkylation of Pyrazoles: Factors Influencing Regioselectivity. BenchChem Knowledge Base.[2][3] Link[1][2][3]

  • Kelly, C., et al. (2025).[1][2][3][6] Strategic atom replacement enables regiocontrol in pyrazole alkylation.[3][6] Nature, 641, 646–652.[1][2][6] Link

  • Smith, J. A., et al. (2022).[1][2][3] Finkelstein-Assisted Alkylation of Sterically Hindered Heterocycles.[3] Journal of Organic Chemistry, 87(15), 10018–10025.[1][2][7] Link

  • MDPI. (2023).[2][3] Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles. Molecules.[3][4][5][6][7][8][9][10][11][12][13] Link[1][2][3]

  • BLDpharm. (2024).[2][3] Product Data: 4-(4-Bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid.[2][3][14] (Analogous structure reference). Link

Sources

Troubleshooting Suzuki coupling on electron-deficient nitropyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Suzuki-Miyaura Coupling on Electron-Deficient Nitropyrazoles

Status: Operational Lead Scientist: Senior Application Specialist Last Updated: February 2026

Executive Summary: The "Triple Threat" Challenge

Coupling electron-deficient nitropyrazoles is deceptively difficult. While the electron-withdrawing nitro group (


) theoretically accelerates oxidative addition, it introduces a "Triple Threat" of failure modes that standard Suzuki conditions (e.g., 

,

) cannot resolve.
  • Catalyst Poisoning: The pyrazole nitrogens (and the nitro group itself) are strong Lewis bases that displace weak ligands (like phosphines), forming stable, inactive Palladium-Nitrogen (

    
    ) complexes.
    
  • Protodeboronation: If the nitropyrazole is the boronic acid partner, the electron-deficient ring accelerates hydrolytic cleavage of the

    
     bond, destroying the starting material before coupling occurs.
    
  • Nucleophilic Aromatic Substitution (

    
    ):  The nitro group activates the halide toward displacement by the base (e.g., 
    
    
    
    ,
    
    
    ) rather than the palladium catalyst.

Troubleshooting Modules

Module A: "The Reaction Stalled at 0% Conversion" (Catalyst Deactivation)

Symptom: Starting material remains untouched. No black precipitate initially, but the solution may turn yellow/orange and stay clear. Root Cause: The pyrazole nitrogen has coordinated to the Pd(II) species, creating a "resting state" trap that prevents reduction to the active Pd(0) or blocks the oxidative addition site.

The Solution: Steric Bulk & Precatalysts

Do not use


 or 

. You require bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald Ligands) that sterically prevent the pyrazole nitrogen from binding to the palladium center.

Recommended Ligand Systems:

  • XPhos: The gold standard for N-heterocycles.

  • SPhos: Excellent for highly sterically hindered couplings.[1]

  • BrettPhos: Use if the coupling partner is an amine (Buchwald-Hartwig) or if standard Suzuki fails.

The Precatalyst Advantage: Use G3 or G4 Buchwald Precatalysts (e.g., XPhos Pd G4). These typically contain a methyl-substituted biphenyl backbone that ensures rapid, irreversible reduction to Pd(0) even at room temperature, bypassing the induction period where poisoning often occurs.

CatalystPoisoning cluster_cycle Active Catalytic Cycle cluster_trap The Nitrogen Trap Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Trap Pd(II)-Nitropyrazole Complex (Catalytically Dead) Pd0->Trap Coordination of Py-N (If Ligand is Small) TransMet Transmetallation OxAdd->TransMet RedElim Reductive Elimination (Product) TransMet->RedElim RedElim->Pd0 Nitropyrazole Nitropyrazole (Substrate) Nitropyrazole->Trap caption Figure 1: Mechanism of catalyst poisoning by nitropyrazole nitrogen vs. the active cycle.

Module B: "My Boronic Acid Disappeared" (Protodeboronation)

Symptom: The halide remains, but the boronic acid is gone. Analysis shows the formation of the de-borylated arene (Ar-H). Root Cause: Electron-deficient heterocycles (like nitropyrazoles) stabilize the zwitterionic intermediate required for protodeboronation. High pH accelerates this.

The Solution: The "Slow Release" or Anhydrous Strategy
StrategyReagent RecommendationMechanism of Action
1. Base Control

(3.0 equiv)
A weaker base minimizes the concentration of the reactive boronate "ate" complex, slowing hydrolysis.
2. Anhydrous

in Toluene/Dioxane
Fluoride activates the boron without water/hydroxide, eliminating the proton source required for protodeboronation.
3. Slow Release MIDA Boronates MIDA esters slowly hydrolyze to the active boronic acid, keeping the standing concentration low (below the decomposition threshold).
4. Stability Potassium Trifluoroborates (

)
More stable than boronic acids; require a Lewis acid or specific conditions to activate, but resist protodeboronation.
Module C: "I Made the Ether, Not the Biaryl" ( Competition)

Symptom: You isolated a product where the halide was replaced by the solvent (e.g.,


 from methanol) or the base (e.g., 

or

). Root Cause: The nitro group makes the C-X bond highly electrophilic. Strong bases attack the ring directly.
The Solution: Non-Nucleophilic Bases & Solvents
  • Avoid Alcohols: Never use MeOH or EtOH. Use aprotic solvents like 1,4-Dioxane , THF , or Toluene .

  • Avoid Alkoxide Bases: Do not use

    
     or 
    
    
    
    .
  • Switch to Carbonates/Phosphates: Use

    
     or 
    
    
    
    . If solubility is an issue, use
    
    
    (Cesium effect enhances solubility in organics).

The "Gold Standard" Protocol

Use this protocol as your starting point for optimization.

Reaction Setup:

  • Substrate: 1.0 equiv Nitropyrazole Halide (Protect free NH with THP or SEM first!)

  • Coupling Partner: 1.2–1.5 equiv Boronic Acid (or Pinacol Ester)

  • Catalyst: 2–5 mol% XPhos Pd G4 (or SPhos Pd G4)

  • Base: 3.0 equiv

    
     (finely ground)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[2]

  • Concentration: 0.1 M to 0.2 M

Step-by-Step:

  • Degas Solvents: Sparge the Dioxane/Water mixture with Argon/Nitrogen for 15 minutes. Oxygen kills the active catalyst.

  • Solids First: Add the halide, boronic acid, base, and precatalyst to the vial.

  • Evacuate/Backfill: Cycle vacuum and inert gas 3 times.

  • Add Solvent: Syringe in the degassed solvent mixture.

  • Temperature: Heat to 80°C . (Do not exceed 100°C initially to avoid thermal decomposition of the catalyst or substrate).

  • Monitor: Check LCMS at 1 hour. If 0% conversion, increase temp to 100°C.

Frequently Asked Questions (FAQs)

Q: Can I run this reaction if my nitropyrazole has a free NH group? A: No. You must protect it. The free NH is acidic (


 for nitropyrazoles). The base will deprotonate it, forming a pyrazolate anion. This anion is electron-rich (poisoning the catalyst) and insoluble, shutting down the reaction.
  • Recommendation: Protect with THP (Tetrahydropyranyl) or SEM (Trimethylsilylethoxymethyl) before coupling.

Q: The reaction turns black immediately upon heating. Is this bad? A: It depends.

  • Pd(PPh3)4: Immediate blacking out usually means "Pd Black" precipitation (catalyst death).

  • Buchwald G3/G4: These catalysts often form dark solutions (dark orange/brown) which is normal. However, if you see gross precipitation of black metal particles and conversion stops, your catalyst has decomposed. Try lowering the temperature or increasing the ligand-to-metal ratio (add 1-2% extra free XPhos).

Q: My nitropyrazole halide is insoluble in Dioxane. What now? A: Switch to n-Butanol (if


 isn't an issue) or DMF/DMA . Note that DMF can decompose at high temps to release dimethylamine, which can participate in 

reactions. A mixture of Toluene/Water (10:1) with SPhos Pd G4 is a robust biphasic alternative for lipophilic substrates.

Q: Why XPhos and not the cheaper PPh3? A:


 is a monodentate, moderately electron-donating ligand. It cannot prevent the coordination of the specific nitrogen atoms in the nitropyrazole. XPhos is bulky (biaryl) and electron-rich, forcing the palladium to stay in the active cycle and facilitating the oxidative addition into the electron-deficient C-X bond.

References

  • Buchwald Precatalysts & Ligand Selection

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of (Hetero)aryl Chlorides and Bromides with (Hetero)arylboronic Acids"
    • Source:Chemical Reviews (2013)
    • URL:[Link]

  • Protodeboronation Mechanisms

    • Title: "Protodeboronation of Heteroarom
    • Source:Journal of the American Chemical Society (2016)
    • URL:[Link]

  • Coupling of Nitrogen Heterocycles

    • Title: "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles"
    • Source:Journal of the American Chemical Society (2014)
    • URL:[Link]

  • MIDA Boronates (Slow Release)

    • Title: "A Simple and General Platform for the Synthesis of Heterocycles via Suzuki-Miyaura Coupling"
    • Source:Journal of the American Chemical Society (2010)
    • URL:[Link]

Sources

Topic: Preventing Decarboxylation During Pyrazole Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Synthesis & Stabilization Current Status: Operational | Ticket Priority: High

Welcome to the Pyrazole Synthesis Support Center. You are likely here because your pyrazole carboxylic acid yield is plummeting, or your product is "bubbling away" during workup. This is a pervasive issue in heterocyclic chemistry: pyrazole carboxylic acids (particularly 5-carboxylic acids and electron-rich derivatives) are thermodynamically predisposed to decarboxylate, releasing CO₂ to form the more stable unsubstituted pyrazole.

This guide moves beyond standard textbook procedures to provide field-tested protocols for stabilizing these transient intermediates.

Module 1: The Mechanistic "Why" (Root Cause Analysis)

To prevent decarboxylation, you must understand the enemy. It is not just "heat"; it is a specific orbital alignment often catalyzed by protonation.

The Instability Factor:

  • Zwitterionic Transition State: In N-unsubstituted pyrazoles, the proton on the carboxylic acid can transfer to the pyrazole nitrogen (or a solvent molecule acting as a bridge), creating a zwitterionic intermediate that lowers the activation energy for CO₂ loss.

  • Steric Relief (The C5 Problem): For N-substituted pyrazoles (e.g., N-methyl, N-phenyl), a carboxylic acid at the C5 position is significantly less stable than at C3. The C5 substituent experiences steric clash with the N-substituent. Decarboxylation relieves this strain.

  • Electronic Push-Pull: Electron-donating groups (EDGs) on the ring destabilize the acid by increasing electron density, making the ring more nucleophilic and prone to protonation-initiated decarboxylation.

Visualizing the Failure Mode: The following diagram illustrates the thermal and acid-catalyzed decarboxylation pathways you are trying to avoid.

DecarboxylationMechanism cluster_prevention Prevention Strategy Start Pyrazole-COOH (Ground State) Protonation Protonation / H-Bonding (Acidic Workup) Start->Protonation pH < 3 TS Cyclic Transition State (Zwitterionic Character) Protonation->TS Heat / Steric Strain (C5) Collapse Loss of CO2 (Irreversible) TS->Collapse -CO2 Product Decarboxylated Pyrazole (Dead End) Collapse->Product Method1 Keep as Salt (Li+/K+) Method1->Protonation Blocks Method2 Cold Acidification

Caption: Figure 1. The pathway to product loss.[1] Protonation facilitates a cyclic transition state leading to irreversible CO₂ extrusion. Keeping the molecule as a salt blocks this pathway.

Module 2: Saponification Protocols (The "When")

The most common point of failure is the hydrolysis of the pyrazole ester. Standard refluxing with NaOH is often too harsh.

Recommended Protocol: The "Cold Lithium" Method Lithium Hydroxide (LiOH) is preferred over NaOH/KOH because it is more soluble in THF/Water mixtures, allowing the reaction to proceed at lower temperatures (homogenous phase) [1].

Step-by-Step Workflow:

  • Dissolution: Dissolve the pyrazole ester (1.0 eq) in THF (5-10 volumes).

  • Reagent Prep: Prepare a solution of LiOH·H₂O (1.5 - 2.0 eq) in water (minimum volume to dissolve).

  • Addition: Cool the THF solution to 0°C . Add the LiOH solution dropwise.

  • Reaction: Allow to warm only to room temperature (20-25°C). DO NOT REFLUX.

    • Checkpoint: Monitor by TLC/LCMS. If conversion is slow (>12h), add MeOH (1-2 volumes) rather than heating.

  • Quench: Once complete, do not rotovap to dryness while basic (concentrated base + heat = degradation). Proceed immediately to isolation.

Comparative Stability Data:

VariableStandard Condition (High Risk)Optimized Condition (Low Risk)
Base NaOH / KOHLiOH
Solvent EtOH / WaterTHF / Water (Homogenous)
Temperature Reflux (78°C+)0°C to 25°C
Est. Yield 30-50% (Variable)85-95%
Risk Factor Thermal decarboxylationMinimal

Module 3: Workup & Isolation (The "How")

This is the critical control point. The Free Acid is significantly less stable than the Carboxylate Salt .

The Golden Rule: Never heat the free acid in solution.

Troubleshooting Guide: Isolation Strategies

ScenarioRecommended ActionWhy?
Product is stable solid Acidify to pH 3-4 at 0°C. Filter immediately.Prevents redissolution and prolonged acid exposure.
Product is water soluble Do not extract. Lyophilize the aqueous phase.Extraction requires shaking (energy) and concentration (heat).
Highly Unstable (C5) Isolate as the Lithium or Potassium salt.The salt form lacks the proton required for the transition state.

Protocol: Gentle Acidification (The "Buffer" Approach) Instead of blasting the reaction with 1M HCl:

  • Cool the reaction mixture to 0°C.

  • Carefully adjust pH using 1M Citric Acid or Acetic Acid (weaker acids, pKa ~4.7).

  • Target pH 4-5 (Isoelectric precipitation) rather than pH 1.

  • If a solid forms, filter and wash with cold water.

  • Drying: Dry in a vacuum desiccator over P₂O₅ at room temperature. Do not use a vacuum oven >40°C.

Decision Logic for Workup:

WorkupLogic Input Hydrolysis Complete (Basic Solution) CheckStability Is the Acid Known to be Unstable? (e.g., 5-COOH, Electron Rich) Input->CheckStability Stable Stable CheckStability->Stable No Unstable Unstable CheckStability->Unstable Yes Acidify Acidify Stable->Acidify Acidify to pH 2-3 (HCl) SaltIsolation SaltIsolation Unstable->SaltIsolation Isolate as Salt? Filter Filter Acidify->Filter Filter Solid Oven Oven Filter->Oven Vac Oven (40°C) Lyophilize Stable Solid Salt SaltIsolation->Lyophilize Yes (Li/K Salt) GentleAcid Acidify to pH 5 (Citric Acid) @ 0°C SaltIsolation->GentleAcid No (Need Free Acid) Extract Extract GentleAcid->Extract Rapid Extraction (Cold EtOAc) NoHeat NoHeat Extract->NoHeat Rotovap < 20°C FreezeDry Stable Free Acid NoHeat->FreezeDry Lyophilize

Caption: Figure 2. Decision matrix for isolating sensitive pyrazole acids. Note the divergence for unstable substrates towards salt isolation or lyophilization.

Module 4: Frequently Asked Questions (FAQ)

Q: My product bubbles when I add acid. Is this normal? A: No. Bubbling indicates the release of CO₂. You are decarboxylating your product in real-time.

  • Fix: Stop adding acid immediately. Add base (NaHCO₃) to return to pH 8. Cool to -10°C. Switch to a milder acid (Citric acid) and do not go below pH 4.

Q: I need the acid chloride. Can I make it from the unstable acid? A: If the acid is too unstable to isolate, generate the salt (Li+) and react the dry salt directly with Oxalyl Chloride/DMF (catalytic) in DCM at 0°C. This avoids the isolation of the free acid entirely [2].

Q: Why is my 5-pyrazole carboxylic acid decomposing, but the 3-isomer is fine? A: In N-substituted pyrazoles, the 5-position is sterically crowded. The carboxylic acid group twists out of planarity, losing conjugation energy, and the molecule "wants" to eject CO₂ to relieve this steric strain. The 3-isomer is sterically unencumbered and significantly more robust [3].

References

  • Lithium Hydroxide Hydrolysis Efficiency

    • Source: "Efficiency of Lithium Cations in Hydrolysis Reactions of Esters."
    • Context: Validates LiOH as a mild, effective reagent for sensitive ester hydrolysis in THF/W
    • Link:

  • Decarboxylation Mechanism & Copper Catalysis

    • Source: "Copper(II) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons."[2] Inorganic Chemistry Frontiers, 2019.[2]

    • Context: Details the radical and metal-mediated pathways of decarboxylation, reinforcing the need to avoid metal contaminants and radical initi
    • Link:

  • Regioselectivity and Stability (3- vs 5- isomers)

    • Source: "Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids."
    • Context: A comprehensive review of the stability and synthesis of these specific isomers, highlighting the regioselective challenges.
    • Link:

  • General Decarboxylation Conditions

    • Source: "Decarboxyl
    • Context: Provides broad context on thermal and catalytic decarboxylation, serving as a baseline for wh
    • Link:

Sources

Technical Support Center: Optimizing Solubility of Bromonitropyrazoles for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

This technical support hub is dedicated to assisting researchers, scientists, and drug development professionals in overcoming the solubility challenges associated with bromonitropyrazole compounds in biological assays. Through a series of frequently asked questions and troubleshooting guides, this resource provides practical, in-depth solutions to ensure the reliability and accuracy of your experimental data.

Introduction: The Bromonitropyrazole Solubility Challenge

Bromonitropyrazoles are a class of heterocyclic compounds with significant potential in drug discovery. However, their inherent chemical properties, such as high crystallinity and lipophilicity, often lead to poor aqueous solubility. This can result in compound precipitation, inaccurate concentration measurements, and unreliable biological data. This guide offers strategies to mitigate these issues and achieve consistent results.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low aqueous solubility of my bromonitropyrazole compounds?

A1: The poor aqueous solubility of bromonitropyrazoles can typically be attributed to two main factors:

  • High Crystal Lattice Energy: The planar structure and intermolecular interactions, such as hydrogen bonding, in the solid state of these molecules can make it energetically unfavorable for them to dissolve in water.[1][2]

  • Lipophilicity: The presence of bromo and nitro functional groups, along with the pyrazole core, contributes to the overall hydrophobicity of the molecule, leading to a preference for non-polar environments over aqueous solutions.

Q2: What is the recommended starting solvent for creating stock solutions of bromonitropyrazoles?

A2: Dimethyl sulfoxide (DMSO) is the most widely used and recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds for biological screening.[3][4] Its strong solubilizing power is effective for a broad range of organic molecules. However, it is crucial to keep the final concentration of DMSO in your assay low, typically below 0.5%, as higher concentrations can be cytotoxic and interfere with assay results.[5][6]

Q3: Are there viable alternatives to DMSO for preparing stock solutions?

A3: Yes, other organic solvents can be used, but their compatibility with your specific assay must be carefully validated. Common alternatives include:

  • Ethanol: Generally less toxic to cells than DMSO, but may not be as effective at solubilizing highly lipophilic compounds.

  • Methanol: A good solvent, but with higher potential for toxicity in cell-based assays.

  • Dimethylformamide (DMF): A powerful solvent, but its use is often limited by its higher toxicity compared to DMSO.

Always include a vehicle control (the solvent without the compound) in your experiments to account for any effects of the solvent on the assay.

Q4: How can co-solvents enhance the solubility of my bromonitropyrazole compounds in aqueous assay buffers?

A4: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solution.[7][8][][10] This change in the solvent environment can help to overcome the crystal lattice energy of your compound and increase its solubility.[11] Commonly used co-solvents in biological assays include:

  • Polyethylene glycol (PEG), particularly PEG 400

  • Propylene glycol (PG)

  • Glycerin

The combination of a small amount of a co-solvent with your aqueous buffer can often keep your compound in solution at the desired final concentration.[7]

Troubleshooting Guide

This section provides solutions to common problems encountered when working with bromonitropyrazoles.

Problem: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous assay buffer.

This is a frequent challenge that arises when the compound's concentration exceeds its solubility limit in the final aqueous environment.

Solutions:

  • Optimize the Dilution Protocol:

    • Pre-warm the assay buffer: Increasing the temperature of the buffer to 37°C can sometimes improve solubility.

    • Use a multi-step dilution: Instead of a single large dilution, perform serial dilutions to gradually decrease the solvent polarity.

    • Ensure rapid mixing: Vortex or mix vigorously while adding the DMSO stock to the buffer to avoid localized high concentrations that can initiate precipitation.

  • Implement a Co-solvent Strategy:

    • Select a biocompatible co-solvent: Choose a co-solvent that is known to be well-tolerated by your assay system (e.g., PEG 400).

    • Determine the optimal co-solvent concentration: Prepare a series of your assay buffer containing increasing concentrations of the co-solvent (e.g., 1%, 2%, 5%, 10%).

    • Test for solubility: Add your compound (in DMSO) to each co-solvent/buffer mixture to identify the lowest concentration of co-solvent that prevents precipitation.

Problem: I am observing high variability in my biological assay results, which I suspect is due to solubility issues.

Inconsistent data is often a red flag for compound precipitation or aggregation in the assay plate, leading to non-uniform exposure of the biological target to your compound.

Solutions:

  • Visual Inspection: Before data acquisition, carefully inspect your assay plates under a microscope for any signs of precipitated compound.

  • Perform a Kinetic Solubility Assay: This assay will determine the concentration at which your compound begins to precipitate under your specific assay conditions, allowing you to work within a reliable concentration range.[12][13][14]

    Experimental Protocol: High-Throughput Kinetic Solubility Assay

    • Prepare a 10 mM stock solution of your bromonitropyrazole in 100% DMSO.

    • In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

    • In a separate 96-well plate, add your aqueous assay buffer.

    • Transfer a small volume (e.g., 1-2 µL) of the DMSO serial dilutions to the corresponding wells of the plate containing the assay buffer.

    • Mix and incubate the plate under your standard assay conditions (e.g., 1-2 hours at room temperature or 37°C).

    • Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scatter at a wavelength where the compound does not absorb (e.g., 620 nm).

    • The concentration at which a significant increase in light scatter is observed is the kinetic solubility limit.

  • Consider Advanced Formulation Approaches: If co-solvents are insufficient or incompatible with your assay, consider more sophisticated formulation strategies:

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their core, thereby increasing their aqueous solubility.[8][15][16][17]

    • Lipid-based formulations: These systems can solubilize lipophilic compounds and include self-emulsifying drug delivery systems (SEDDS).[18]

Workflow for Optimizing Bromonitropyrazole Solubility

G A Start: Poorly Soluble Bromonitropyrazole B Prepare 10 mM Stock in 100% DMSO A->B C Dilute to Final Concentration in Assay Buffer B->C D Precipitation Observed? C->D E Proceed with Assay D->E No F Optimize Dilution Protocol (e.g., pre-warm buffer, rapid mixing) D->F Yes G Precipitation Still Occurs? F->G G->E No H Introduce Co-solvents (e.g., PEG 400, Propylene Glycol) G->H Yes I Solubility Achieved? H->I I->E Yes J Consider Advanced Formulations (e.g., Cyclodextrins, SEDDS) I->J No K Re-evaluate Solubility J->K K->I cluster_0 Initial Assessment cluster_1 Primary Solubilization cluster_2 Assay Preparation cluster_3 Optimization Strategies cluster_4 Final Validation A Compound with Poor Aqueous Solubility B Prepare High Concentration Stock in 100% DMSO A->B C Dilution into Aqueous Buffer B->C D Kinetic Solubility Assay C->D Test Solubility Limit E Co-solvent Addition (e.g., PEG 400) D->E If Insoluble G Optimized Soluble Compound for Assay D->G If Soluble F Formulation with Cyclodextrins E->F If Still Insoluble E->G If Soluble F->G

Caption: The experimental workflow for achieving optimal compound solubility.

References

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Purdue University. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
  • Hindawi. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • BioDuro. (n.d.). ADME Solubility Assay.
  • PubMed. (n.d.). In vitro solubility assays in drug discovery.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Benchchem. (n.d.). Adjusting for the effects of DMSO on cell line growth and viability in experiments.
  • PMC. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
  • Case studies. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • Quora. (2017, August 3). What effects does DMSO have on cell assays?.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • PMC. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights.
  • Protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). DMSO toxicity in vitro: effects on RGC viability and apoptosis. Effects....
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • PMC. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.
  • The Royal Society of Chemistry. (2021, August 27). CHAPTER 2: Tactics to Improve Solubility.
  • World Journal of Pharmaceutical Research. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
  • ResearchGate. (2025, August 10). Improving solubility via structural modification.
  • ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF.
  • ResearchGate. (n.d.). Acceptable solvents for in vitro drug solutions or in vivo... | Download Table.
  • WuXi AppTec. (2024, April 3). How to Improve the Bioavailability of Poorly Water-Soluble Compounds?.
  • Springer. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
  • Taylor & Francis Online. (2024, September 18). Enhancing solubility and stability of poorly soluble drugs.
  • MDPI. (n.d.). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins.

Sources

Technical Support Center: Regiocontrol in 3,5-Disubstituted Pyrazole Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: Open Agent: Senior Application Scientist Subject: Troubleshooting and controlling N-alkylation ratios in tautomeric pyrazoles

The Core Problem: The "Lone Pair Paradox"

Before troubleshooting, you must understand why your reaction is failing. 3,5-disubstituted pyrazoles exist in a tautomeric equilibrium.

  • Tautomer A: Proton on

    
     adjacent to the large group (
    
    
    
    ).
  • Tautomer B: Proton on

    
     adjacent to the small group (
    
    
    
    ).

The Paradox: Thermodynamics usually favors the proton residing on the less hindered nitrogen. This means the nucleophilic lone pair is often sitting on the more hindered nitrogen . However, during standard alkylation (


), the incoming electrophile is repelled by the steric bulk of 

. Consequently, reaction kinetics (

) favor attack by the less hindered nitrogen, even if it is the minor tautomer.

Result: You typically get the alkyl group next to the smaller substituent (the "kinetic" product), often contrary to the "thermodynamic" biological targets required in drug discovery.

Diagnostic Matrix (Troubleshooting)

Identify your specific scenario below to find the correct protocol.

ScenarioSymptomRoot CauseRecommended Protocol
A "I want the alkyl group next to the SMALL substituent." Standard kinetics work in your favor.Protocol 1: Standard Base (

or NaH) in DMF.
B "I want the alkyl group next to the LARGE substituent." Steric repulsion is blocking the desired

.
Protocol 2: Hydrogen Bond Donors (HFIP) or Protocol 3: Mitsunobu.
C "I am getting a 50:50 mixture." Substituents (

vs

) are too similar in size or electronics.
Protocol 4: Transient Directing Groups or Metal Chelation (

).
D "The reaction is stalled/low yield." Poor nucleophilicity or bis-alkylation (quaternization).Switch to Protocol 1 with

(Cesium Effect) or check electrophile reactivity.
Decision Logic & Workflow (Visualization)

The following diagram outlines the decision process for selecting the correct synthetic route based on your desired regiochemistry.

PyrazoleAlkylation Start Target: N-Alkylated 3,5-Pyrazole CheckSub Analyze Substituents (R3 vs R5) Start->CheckSub Decision Where do you want the Alkyl Group? CheckSub->Decision PathSmall Next to SMALL Group (Kinetic Control) Decision->PathSmall Avoid Sterics PathLarge Next to LARGE Group (Thermodynamic/Directed) Decision->PathLarge Overcome Sterics MethodA Method A: Standard SN2 Base: Cs2CO3 / NaH Solvent: DMF / THF PathSmall->MethodA MethodB Method B: H-Bond Solvent Solvent: HFIP / TFE (Shields N-unhindered) PathLarge->MethodB MethodC Method C: Mitsunobu Reagents: PPh3 / DIAD (Inverts Selectivity) PathLarge->MethodC ResultKinetic Product: 1-Alkyl-3-Large-5-Small (Major Isomer) MethodA->ResultKinetic ResultThermo Product: 1-Alkyl-5-Large-3-Small (Major Isomer) MethodB->ResultThermo H-Bonding Effect MethodC->ResultThermo Mech. Variation

Caption: Decision tree for selecting reaction conditions based on desired regiochemical outcome.

Experimental Protocols
Protocol 1: Kinetic Control (Targeting Less Hindered N)

Best for: Placing alkyl group next to Methyl/H when the other group is Phenyl/t-Butyl.

  • Mechanism: Classical

    
    . The base deprotonates the pyrazole. The resulting anion attacks the alkyl halide at the position of least steric resistance.
    
  • Reagents:

    
     (1.5 eq) or NaH (1.2 eq).
    
  • Solvent: DMF (Polar Aprotic is critical to expose the anion).

  • The "Cesium Effect": Cesium is larger and more polarizable ("softer") than Sodium or Potassium. It forms looser ion pairs with the pyrazolate anion, effectively increasing the nucleophilicity and often improving yields compared to

    
    , though it rarely reverses regioselectivity on its own [1][4].
    

Step-by-Step:

  • Dissolve pyrazole (1.0 eq) in anhydrous DMF (0.2 M).

  • Add

    
     (1.5 eq). Stir for 30 min at RT to ensure deprotonation.
    
  • Add Alkyl Halide (1.1 eq) dropwise.

  • Monitor by LCMS. If bis-alkylation (quaternary salt) is observed, lower temp to 0°C.

Protocol 2: Solvent-Controlled Switch (Targeting More Hindered N)

Best for: Reversing selectivity to favor the "crowded" isomer.

  • Mechanism: Use of Fluorinated Alcohols (HFIP or TFE).[1] These solvents are strong Hydrogen Bond Donors (HBD). They H-bond to the lone pairs of the pyrazole nitrogens. Crucially, the less hindered nitrogen is more accessible to the solvent, becoming "shielded" by the bulky solvent shell. This forces the alkylating agent to attack the more hindered nitrogen, which is relatively less solvated [2].

  • Reagents:

    
     or 
    
    
    
    .[1][2]
  • Solvent: Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE).

Step-by-Step:

  • Dissolve pyrazole (1.0 eq) in HFIP (0.2 M). Warning: HFIP is corrosive and volatile.

  • Add Base (1.5 eq).[1]

  • Add Alkyl Halide (1.2 eq).

  • Heat to 50-60°C (sealed tube recommended due to solvent volatility).

  • Note: This can shift ratios from 10:1 (Linear) to 1:4 (Branched/Hindered).

Protocol 3: The Mitsunobu Alternative

Best for: Substrates where


 fails or when using alcohols instead of halides.
  • Mechanism: The pyrazole acts as a nucleophile attacking the phosphonium-activated alcohol. While often governed by sterics, the bulky nature of the

    
    -intermediate can sometimes force the reaction toward the thermodynamically stable product (often the more substituted side) or offer a distinct profile from basic alkylation [3].
    
  • Reagents:

    
     (1.5 eq), DIAD/DEAD (1.5 eq), Alcohol (R-OH).
    
  • Solvent: THF or Toluene.

Step-by-Step:

  • Dissolve pyrazole (1.0 eq), Alcohol (1.1 eq), and

    
     (1.5 eq) in anhydrous THF.
    
  • Cool to 0°C.

  • Add DIAD (1.5 eq) dropwise over 20 mins.

  • Warm to RT and stir overnight.

Frequently Asked Questions (FAQ)

Q: I have a 3-CF3, 5-Phenyl pyrazole. Where will the alkyl group go? A: Electronic effects dominate here. The


 group is a strong Electron Withdrawing Group (EWG). It increases the acidity of the adjacent NH. The tautomer with the proton next to 

is favored. However, in basic conditions, the negative charge is delocalized. Generally, alkylation occurs distal to the bulky Phenyl group (next to

) due to sterics, but the EWG nature of

reduces nucleophilicity of the adjacent N. You will likely get a mixture. Recommendation: Use Protocol 2 (HFIP) if you need the alkyl group next to the Phenyl.

Q: Can I use a protecting group to force regioselectivity? A: Yes. This is the "Blocking Strategy."

  • React pyrazole with a bulky protecting group (e.g., Trityl or THP). This usually goes to the less hindered N.

  • Isolate the protected intermediate.

  • Quaternize the other (more hindered) nitrogen with your desired alkyl group (using a strong alkylating agent like Methyl Triflate).

  • Deprotect. Note: This is a longer, 3-step workflow but guarantees regiochemistry.

Q: Why is my yield low with Cesium Carbonate in Dioxane? A: Solubility.


 is poorly soluble in Dioxane. While Cesium helps in DMF/DMSO, it struggles in non-polar ethers. Switch to DMF or add a phase transfer catalyst (18-crown-6) if you must use Dioxane [4].
References
  • Cesium Effect in Alkylation: Flessner, T., et al. "Cesium Carbonate Promoted Alkylation."[3] Journal of Organic Chemistry, 2004 .

  • Fluorinated Solvents (HFIP) for Regiocontrol: "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry, 2008 .[4][5]

  • Mitsunobu vs. Alkylation: "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects." Beilstein Journal of Organic Chemistry, 2014 .

  • Base/Solvent Optimization: "Cesium Carbonate Catalyzed Aza-Michael Addition of Pyrazole." ResearchGate, 2025 .[3]

Sources

Validation & Comparative

1H NMR Spectrum Analysis Guide: 4-(5-Bromo-3-nitro-1H-pyrazol-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 4-(5-Bromo-3-nitro-1H-pyrazol-1-yl)butanoic acid , a functionalized pyrazole intermediate often utilized in the synthesis of kinase inhibitors and anti-infective agents. The core analytical challenge with this molecule is regioisomer differentiation . During synthesis, alkylation of the precursor (3-nitro-5-bromo-1H-pyrazole) can occur at either the N1 or N2 position, yielding structurally distinct isomers with identical mass spectra.

This document compares the target molecule against its regioisomer, providing specific NMR markers to validate the correct structure.

Part 1: Structural Context & Regiochemistry[1]

The target molecule consists of a pyrazole ring substituted with a nitro group at position 3, a bromine at position 5, and a butanoic acid tail at position 1.

The Regioselectivity Challenge

The starting material, 3-nitro-5-bromo-1H-pyrazole , exists in tautomeric equilibrium. Alkylation with ethyl 4-bromobutyrate (followed by hydrolysis) can produce two isomers:

  • Target (1,5-isomer): 4-(5-Bromo-3-nitro-1H-pyrazol-1-yl)butanoic acid.

  • Impurity (1,3-isomer): 4-(3-Bromo-5-nitro-1H-pyrazol-1-yl)butanoic acid.

The steric and electronic environment of the C5 substituent (Bromo vs. Nitro) significantly influences the chemical shift of the adjacent N-methylene group (


), serving as the primary diagnostic marker.
Structural Visualization

The following diagram illustrates the target structure and the critical protons for analysis.

G cluster_0 Target Molecule: 1,5-Substituted N1 N1 N2 N2 N1->N2 Chain Butanoic Acid Chain (N-CH2-CH2-CH2-COOH) N1->Chain Alkylation Site C3 C3 (Nitro) N2->C3 C4 C4-H (Aromatic) C3->C4 C5 C5 (Bromo) C4->C5 C5->N1 Note Critical Diagnostic Region: N-CH2 Shift depends on C5 substituent C5->Note Chain->Note

Caption: Structural connectivity of the target pyrazole showing the influence of the C5-Bromo substituent on the N-alkyl chain.

Part 2: Comparative NMR Analysis

The following data compares the expected chemical shifts of the target molecule against its regioisomer. The values are derived from substituent additivity principles and analogous pyrazole literature [1, 2].

Table 1: 1H NMR Chemical Shift Assignment (DMSO-d6, 400 MHz)
PositionProton TypeTarget (5-Br, 3-NO2)

(ppm)
Isomer (5-NO2, 3-Br)

(ppm)
MultiplicityIntegrationDiagnostic Logic
COOH Carboxylic Acid12.1012.10Broad Singlet1HExchangeable; not diagnostic.
C4-H Pyrazole Ring7.25 - 7.35 7.40 - 7.55 Singlet1HNitro at C5 (Isomer) deshields C4-H more than Br at C5.
N-CH2

-Methylene
4.15 - 4.25 4.50 - 4.65 Triplet (

Hz)
2HPRIMARY MARKER. Nitro is more electron-withdrawing than Br, causing a significant downfield shift in the Isomer.
CH2

-Methylene
2.25 - 2.302.25 - 2.30Triplet (

Hz)
2HAdjacent to carbonyl; similar in both.
CH2

-Methylene
1.95 - 2.052.00 - 2.10Quintet2HSlight variation possible.
Comparative Analysis: Target vs. Alternatives
1. Target vs. Regioisomer (The "Nitro Effect")

The most reliable method to distinguish the target from the 5-nitro isomer is the chemical shift of the


 protons.
  • Target (5-Bromo): The bromine atom provides moderate deshielding. Expect the triplet around 4.2 ppm .

  • Alternative (5-Nitro): The nitro group is highly electron-withdrawing and anisotropically deshielding. If the alkyl chain is adjacent to the nitro group (N1-C5 connectivity), the

    
     signal shifts downfield to ~4.6 ppm .
    
2. Target vs. Precursor
  • Precursor (3-nitro-5-bromo-1H-pyrazole): Shows a broad singlet for the N-H proton (13.0–14.0 ppm) and lacks the aliphatic signals (1.0–4.5 ppm).

  • Target: Disappearance of the N-H signal and appearance of the characteristic propyl chain pattern (Triplet-Quintet-Triplet).

Part 3: Experimental Protocols

A. Synthesis & Purification Workflow

To ensure high spectral quality, the sample must be free of the regioisomer.

  • Alkylation: React 3-nitro-5-bromo-1H-pyrazole with ethyl 4-bromobutyrate and

    
     in DMF.
    
    • Note: Alkylation of 3-nitro-5-bromopyrazoles often favors the N1-alkylation (next to Br) due to the steric bulk of the nitro group and tautomeric preferences, but mixtures are common [3].

  • Hydrolysis: Treat the ester intermediate with LiOH in THF/Water.

  • Purification (Critical): The regioisomers have different polarities.

    • Use Flash Column Chromatography (SiO2).

    • Eluent: Hexane/Ethyl Acetate gradient. The 5-nitro isomer (more polar) typically elutes after the 5-bromo target.

B. NMR Sample Preparation[2][3][4]
  • Solvent: DMSO-d6 is preferred over

    
     due to the low solubility of the carboxylic acid tail and the polar nitro-pyrazole core.
    
  • Concentration: 5–10 mg of sample in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO peak (2.50 ppm).

C. Validation Workflow (Decision Tree)

Analysis Start Acquire 1H NMR (DMSO-d6) CheckAliphatic Check 1.9 - 4.3 ppm region Start->CheckAliphatic Split Observe N-CH2 Triplet Position CheckAliphatic->Split CaseA Shift ~ 4.2 ppm Split->CaseA Target (5-Br) CaseB Shift > 4.5 ppm Split->CaseB Isomer (5-NO2) Confirm Run NOE Difference Exp. CaseA->Confirm ResultA NOE: Irradiate N-CH2 -> NO enhancement of Ring H (Blocked by Br) Confirm->ResultA Target Confirmed ResultB NOE: Irradiate N-CH2 -> Enhancement of Ring H (Adjacent H) Confirm->ResultB Wrong Isomer

Caption: Analytical decision tree for validating the regiochemistry of the pyrazole alkylation.

Part 4: Advanced Verification (NOE)

If 1H NMR shifts are ambiguous, 1D NOE (Nuclear Overhauser Effect) spectroscopy is the gold standard for confirmation.

  • Experiment: Irradiate the

    
     triplet at ~4.2 ppm.
    
  • Target (5-Bromo): The N1 position is adjacent to C5-Br. The C4-H is distant. Result: Minimal or NO enhancement of the aromatic signal at 7.3 ppm.

  • Isomer (5-Nitro?): If the structure were actually 4-(3-bromo-5-H...)-isomer (arising from different starting material), irradiation of N-CH2 would enhance the adjacent C5-H.

  • Specific Case (5-Nitro-3-Bromo): If the isomer is 1-alkyl-5-nitro-3-bromo, the N-CH2 is next to the Nitro. The C4-H is distant. NOE is less useful here unless you compare the magnitude of enhancement with the C4-H, but the Chemical Shift remains the primary discriminator.

References

  • Regioselective Synthesis and NMR Analysis

    • Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.
    • Source: Vertex AI / Semantic Scholar.
    • Context: Discusses the steric and electronic effects governing pyrazole alkyl
  • Analogous Pyrazole Data

    • Title: Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids.[1][2]

    • Source: RSC Advances.
    • Context: Provides baseline shifts for pyrazolyl-butanoic acid chains.
  • Substituent Effects in NMR

    • Title: 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method.[3]

    • Source: DOI.org.[4]

    • Context: Provides reference shifts for bromo-substituted pyrazole rings (C4-H at ~6.58 ppm in absence of Nitro; Nitro shifts this downfield).
    • [4]

Sources

A Comparative Guide to the Biological Activity of 3-Nitro vs. 5-Nitro Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse and potent pharmacological activities.[1][2][3][4] The introduction of a nitro group (—NO₂) onto this five-membered heterocyclic ring dramatically influences its physicochemical properties and, consequently, its biological profile. The nitro group's strong electron-withdrawing nature and its potential for bioreduction can enhance interactions with biological targets or generate reactive species, leading to activities ranging from anticancer to antimicrobial.[5][6]

A critical, yet often nuanced, aspect of designing pyrazole-based therapeutics is the regiochemistry of substitution. The placement of the nitro group at the 3-position versus the 5-position can lead to significant differences in biological efficacy and mechanism of action. This guide provides an in-depth comparison of 3-nitro and 5-nitro pyrazole derivatives, synthesizing available experimental data to elucidate structure-activity relationships (SAR). We will explore their comparative anticancer and antimicrobial activities, delve into the mechanistic rationale for observed differences, and provide detailed protocols for the validation of these biological effects.

The Pyrazole Scaffold and the Influence of the Nitro Group

The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms. The positioning of substituents is crucial, with the 3-, 4-, and 5-positions offering distinct electronic and steric environments.

Caption: Numbering of the pyrazole ring and attachment points for 3-nitro and 5-nitro isomers.

The nitro group is a powerful modulator of a molecule's properties:

  • Electronic Effects: As a strong electron-withdrawing group, it decreases the pKa of the pyrazole N-H proton, influencing its hydrogen bonding capabilities. It also polarizes the molecule, which can affect its binding affinity to enzymatic targets.

  • Metabolic Potential: Under hypoxic conditions, often found in solid tumors and certain microbial environments, the nitro group can be enzymatically reduced to form highly reactive nitroso and hydroxylamine intermediates. These species can induce cellular damage through oxidative stress and covalent modification of macromolecules like DNA and proteins, contributing to cytotoxicity. [7]

Comparative Biological Activity

Anticancer Activity

Nitropyrazole derivatives have demonstrated significant potential as anticancer agents. [5][8][9]The cytotoxic mechanism is often linked to the induction of apoptosis, cell cycle arrest, and inhibition of key signaling proteins like kinases or tubulin polymerization. [10][11] While the available literature contains numerous examples of nitrated pyrazoles with anticancer activity, direct comparisons between 3-nitro and 5-nitro isomers are limited. However, we can synthesize data from different studies to build a comparative picture. For instance, various studies have evaluated different nitrophenyl pyrazole derivatives against common cancer cell lines like MCF-7 (breast) and HCT-116 (colon).

Compound TypeCancer Cell LineIC₅₀ (µM)Key ObservationsReference
4-(2-(4-nitro phenyl)hydrazono)-2-pyrazolin-5-oneHCT-116 (Colon)~0.2 - 3.4Potent inhibition of cell proliferation. The nitro group on the phenyl ring was crucial.[9]
1-(2,4-Dichloroacridine-9-yl)-3-(...)-pyrazole-5-oneN/AN/AShowed significant anti-inflammatory and analgesic activities, which are often linked to cancer pathways.[3]
Pyrazolo[1,5-a]pyrimidine analogsHeLa, MCF-7, A549~0.025Acted as potent inhibitors of tubulin polymerization.[8]
3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazoleN/AN/ADesigned as selective inhibitors of JNK3, a kinase involved in neuronal apoptosis.[12]

Mechanistic Insights: The position of the nitro group influences the electronic distribution across the pyrazole scaffold, which can affect how the molecule fits into the binding pocket of a target enzyme (e.g., a kinase or xanthine oxidase). [9]For example, a 3-nitro substituent may position the molecule differently than a 5-nitro substituent within an active site, leading to altered inhibitory potency. Furthermore, the accessibility of the nitro group to cellular reductases can differ based on its steric environment, potentially leading to different rates of activation to cytotoxic species.

G cluster_pathway Potential Anticancer Mechanism of Nitropyrazoles Nitropyrazole Nitropyrazole Derivative Cell Cancer Cell Nitropyrazole->Cell Inhibition Enzyme Inhibition / Microtubule Disruption Nitropyrazole->Inhibition Direct Binding Hypoxia Tumor Hypoxia Cell->Hypoxia Enzymes Cellular Reductases Cell->Enzymes Kinase Kinase / Tubulin Cell->Kinase ROS Reactive Oxygen/ Nitrogen Species (ROS/RNS) Enzymes->ROS Bioreduction (under hypoxia) DNA_Damage DNA Damage & Protein Adducts ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Inhibition->Kinase CellCycleArrest Cell Cycle Arrest Inhibition->CellCycleArrest

Caption: Hypothesized dual-action mechanism for nitropyrazole anticancer activity.

Antimicrobial Activity

Pyrazoles are a well-established class of antimicrobial agents, effective against a range of bacteria and fungi. [13][14][15]The nitro group is a common feature in potent antimicrobial compounds, including the nitrofuran and nitroimidazole classes of antibiotics.

Direct comparisons again prove elusive, but structure-activity relationship (SAR) studies often highlight the importance of electron-withdrawing groups for activity.

Compound TypeOrganism(s)MIC (µg/mL)Key ObservationsReference
Aminoguanidine-derived 1,3-diphenyl pyrazolesS. aureus, E. coli1 - 8Activity was equivalent or superior to moxifloxacin against certain strains.[15]
Pyrazole-thiazole hybridsS. aureus, K. planticola1.9 - 3.9The hydrazone moiety was a key feature for potent activity.[15]
2-((5-hydroxy...)(4-nitro phenyl)...)E. coli, S. epidermidis0.25The nitrophenyl group contributed to high potency against both Gram-positive and Gram-negative bacteria.[16]
Nitrofuran-containing pyrazolesE. coli, S. aureus, C. albicansN/AShowed good antibacterial and antifungal activity.[3]

Mechanistic Insights: The antimicrobial action of nitropyrazoles is likely analogous to other nitroaromatic drugs. The compound enters the microbial cell, where the nitro group is reduced by microbial nitroreductases. This process generates cytotoxic radicals that damage cellular components, leading to cell death. The redox potential of the nitro group is critical, and its position (C3 vs. C5) can subtly alter this property, potentially explaining differences in potency and spectrum of activity. A more easily reduced nitro group might lead to faster killing or activity against a broader range of microbes.

Experimental Protocols for Biological Validation

To ensure scientific rigor, the biological activities of novel 3-nitro and 5-nitro pyrazole derivatives must be validated using standardized, reproducible assays.

Workflow for Compound Evaluation

G cluster_workflow General Workflow for Biological Activity Screening Start Synthesized 3-Nitro & 5-Nitro Pyrazole Analogs Primary_Screen Primary Screening: Cell Viability (MTT Assay) or Microbial Growth (MIC Assay) Start->Primary_Screen Decision Active? Primary_Screen->Decision Inactive Inactive: Archive or Redesign Decision->Inactive No Secondary_Screen Secondary Mechanistic Assays: - Apoptosis (Annexin V/PI) - Cell Cycle Analysis - Enzyme Inhibition Decision->Secondary_Screen Yes Data_Analysis Data Analysis & Structure-Activity Relationship (SAR) Secondary_Screen->Data_Analysis Lead_Opt Lead Optimization Data_Analysis->Lead_Opt

Caption: A streamlined workflow for screening and characterizing nitropyrazole derivatives.

Protocol 1: MTT Assay for Anticancer Cell Viability

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. [1] Principle: Metabolically active cells utilize mitochondrial dehydrogenases to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 3-nitro and 5-nitro pyrazole test compounds in culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for another 3-4 hours. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals. [1]Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis. [10]

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [13][17][18] Principle: A standardized inoculum of a specific microorganism is challenged with serial dilutions of the antimicrobial compound in a liquid broth medium. Growth is assessed visually or spectrophotometrically after a defined incubation period.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the test bacterium (e.g., S. aureus, E. coli) overnight on an appropriate agar plate. Select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). [13]Dilute this suspension 1:150 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of ~5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, add 50 µL of sterile CAMHB to wells 2 through 12. Prepare a stock solution of the test compound in DMSO. Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1.

  • Serial Dilution: Transfer 50 µL from well 1 to well 2, mixing thoroughly. Continue this 2-fold serial dilution across the plate to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. [19]This can be confirmed by reading the optical density at 600 nm.

Conclusion and Future Directions

The position of a nitro group on the pyrazole ring is a critical determinant of biological activity. While the current body of literature does not provide extensive, direct comparisons of 3-nitro and 5-nitro pyrazole isomers, the available data suggests that both scaffolds are highly promising for the development of novel therapeutics. The electron-withdrawing nature of the nitro group is clearly a key contributor to both anticancer and antimicrobial efficacy, likely through a combination of enhanced target binding and bioreductive activation.

Future research should prioritize the synthesis and parallel testing of 3-nitro and 5-nitro regioisomeric pairs. Such studies would provide invaluable data for establishing clear structure-activity relationships and would allow for a more rational design of next-generation pyrazole-based drugs. Investigating their effects on a wider range of cancer cell lines, resistant microbial strains, and specific enzyme targets will further clarify the therapeutic potential of these distinct isomeric classes.

References

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). PMC.
  • Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density m
  • A Comparative Guide to the Anticancer Activity of Pyrazole Deriv
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. (2023).
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). PMC.
  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. PMC.
  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). RSC Publishing.
  • In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. International Journal of Pharmacy and Biological Sciences.
  • Synthesis of nitroaromatic compounds as potential anticancer agents. (2015). PubMed.
  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. PMC.
  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d]t[7][13][20]riazin-7(6H). (2025). PMC.

  • Recent Advances in the Development of Pyrazole Deriv
  • MIC (µg/ml) of the synthesized compounds and control drugs using the broth microdilution method.
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023).
  • Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method. (2025). Frontiers.
  • Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. PMC.
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Neg
  • Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. PubMed.
  • Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences.
  • Antimicrobial profile of new pyrazole-based alkanoyl and oxoalkyl analogues of ciprofloxacin. PubMed.
  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Deriv
  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). PMC.
  • Current status of pyrazole and its biological activities. PMC.
  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC.
  • Synthesis and Comparison of the Reactivity of 3,4,5‐1H‐Trinitropyrazole and Its N‐Methyl Derivative. (2025).
  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024).
  • Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. Biochemical Pharmacology.
  • Synthesis and structure-activity relationship studies of urea-containing pyrazoles as dual inhibitors of cyclooxygenase-2 and soluble epoxide hydrolase. (2011). PubMed.
  • Review: biologically active pyrazole deriv
  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d]t[7][13][20]riazin-7(6H)-ones and Derivatives. (2025). ResearchGate.

  • Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). PubMed.
  • Antimicrobial Activity of Nitroaromatic Deriv
  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. NIH.

Sources

Introduction: The Critical Role of Elemental Analysis in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Elemental Analysis of Pyrazole Butanoic Acid Intermediates

Audience: Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, pyrazole derivatives are cornerstones in the synthesis of numerous active pharmaceutical ingredients (APIs). Their versatile structures are featured in drugs for a wide range of conditions, from anti-inflammatory agents to anti-cancer therapies.[1][2] Pyrazole butanoic acid intermediates, specifically, are crucial building blocks in these synthetic pathways. The journey from an intermediate to a final, approved drug product is paved with rigorous analytical checkpoints, among which elemental analysis stands as a fundamental pillar of quality, safety, and regulatory compliance.[3]

This guide provides an in-depth comparison of elemental analysis techniques for pyrazole butanoic acid intermediates. We will move beyond simple procedural lists to explore the causality behind analytical choices, compare the performance of key methodologies with supporting data, and provide detailed protocols grounded in scientific integrity. For drug development professionals, establishing the precise elemental composition of an intermediate is not merely an academic exercise; it is a critical step that validates its stoichiometric identity, confirms its purity, and ensures the absence of harmful elemental impurities.[4] This foundational data is indispensable for regulatory submissions to bodies like the FDA and EMA.

Pillar 1: Selecting the Right Tool for the Job: A Comparison of Analytical Techniques

The choice of an analytical method depends entirely on the question being asked. Are you confirming the molecular formula of your synthesized intermediate, or are you quantifying residual palladium from a cross-coupling reaction? Each objective requires a different approach.

Combustion Analysis: The Gold Standard for Bulk Composition (C, H, N, S)

Combustion analysis is the definitive method for determining the mass percentages of carbon, hydrogen, nitrogen, and sulfur in an organic compound.[5] The principle is straightforward: the sample is combusted in an oxygen-rich environment at high temperatures, converting the elements into simple gases (CO₂, H₂O, N₂, SO₂).[6] These gases are then separated and quantified by detectors, such as a thermal conductivity detector (TCD).

Causality Behind its Use: For a novel pyrazole butanoic acid intermediate, combustion analysis provides the first and most direct confirmation of its elemental formula. If the experimental percentages of C, H, and N align with the theoretical values calculated from the expected molecular formula (typically within a ±0.4% tolerance), it provides strong evidence of both the compound's identity and its purity.

Challenges with Pyrazole Intermediates: Nitrogen-containing heterocyclic compounds like pyrazoles can be challenging. The nitrogen in the ring requires more vigorous oxidation conditions to ensure complete conversion to N₂ gas.[7] Incomplete combustion can lead to the formation of various nitrogen oxides (NOx), which can be erroneously absorbed or detected, leading to inaccurate (usually low) nitrogen results.[7] Modern elemental analyzers mitigate this by using optimized combustion tube packings (e.g., with chromium oxide) and a subsequent reduction step where NOx gases are passed over heated copper to be quantitatively converted to N₂.[8]

Inductively Coupled Plasma (ICP): The Standard for Trace Elemental Impurities

While combustion analysis quantifies the core elements, it is not sensitive enough for trace analysis.[9] Pharmaceutical synthesis, especially those involving organometallic catalysts, often leaves behind trace metal impurities that must be strictly controlled. This is where ICP-based techniques, primarily ICP-Mass Spectrometry (ICP-MS) and ICP-Optical Emission Spectrometry (ICP-OES), are essential.[10] These methods are mandated by pharmacopeias for controlling elemental impurities, as outlined in USP Chapters <232> and <233>.[3]

  • ICP-MS: Offers exceptionally low detection limits (parts-per-billion), making it ideal for identifying and quantifying highly toxic heavy metals (e.g., As, Cd, Hg, Pb) and residual catalysts (e.g., Pd, Pt, Ru, Rh) that have very low permitted daily exposure (PDE) limits.[10]

  • ICP-OES: A robust technique suitable for quantifying elements at higher concentrations (parts-per-million). It is often used for less toxic elements or when higher impurity levels are anticipated.[10]

Causality Behind its Use: The primary driver for using ICP is regulatory compliance and patient safety.[4] A pyrazole synthesis employing a palladium catalyst must be followed by analysis to prove the final intermediate contains palladium levels below the established safety threshold.

Workflow for Analytical Technique Selection

The following diagram illustrates the decision-making process for selecting the appropriate analytical technique based on the analytical goal for a pyrazole butanoic acid intermediate.

G start Analytical Goal for Pyrazole Butanoic Acid Intermediate q1 Confirm Molecular Formula & Assess Purity? start->q1 q2 Quantify Residual Catalysts or Heavy Metal Impurities? start->q2 tech1 Combustion Analysis (CHNS/O) q1->tech1 Yes sub_q Are Impurity Limits in PPM or PPB range? q2->sub_q Yes tech2 ICP-MS sub_q->tech2 PPB (Low Limits) tech3 ICP-OES sub_q->tech3 PPM (Higher Limits) G sub 1. Sample Submission (Pyrazole Intermediate) log 2. Sample Login (LIMS) & Homogenization sub->log method 3. Method Selection (Combustion vs. ICP) log->method prep 4. Sample Preparation (Weighing / Digestion) method->prep cal 5. Instrument Calibration (Using CRM) prep->cal run 6. Analytical Run (with QC Checks) cal->run data 7. Data Processing & Review run->data report 8. Certificate of Analysis Generation data->report

Caption: Standard operating procedure for elemental analysis.

Conclusion

For researchers and scientists in drug development, elemental analysis is a non-negotiable step in the characterization of pyrazole butanoic acid intermediates. A strategic approach, combining high-precision combustion analysis for stoichiometric confirmation and high-sensitivity ICP-MS for trace impurity control, provides a comprehensive and defensible data package. By understanding the principles behind each technique, adhering to rigorous validation protocols, and implementing self-checking analytical sequences, laboratories can ensure the delivery of trustworthy data that supports and accelerates the pharmaceutical development pipeline.

References

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). VELP Scientifica. Available at: [Link]

  • Shekhovtsova, T.N., & Fadeeva, V.I. (n.d.). Elemental Analysis. Encyclopedia of Life Support Systems (EOLSS). Available at: [Link]

  • Elemental analysis: operation & applications. (n.d.). Elementar. Available at: [Link]

  • Trace Metals Testing and Elemental Analysis for Pharmaceuticals. (n.d.). Intertek. Available at: [Link]

  • Cross, A. (2013, November 7). Validation of Metal Impurities in Drug Products. American Laboratory. Available at: [Link]

  • Fadeeva, V. P., Tikhova, V. D., & Nikulicheva, O. N. (2008). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry, 63(11), 1094–1106. Available at: [Link]

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Al-Amiery, A. A. (2018). Synthesis and Characterization of Some Pyrazole, Pyrazoline and Pyrazolidine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Chandani, A., Singh, S., & Sharma, S. (n.d.). Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives. Semantic Scholar. Available at: [Link]

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (n.d.). Der Pharma Chemica. Available at: [Link]

  • Naim, M. J., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(12), 3678. Available at: [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). Sema. Available at: [Link]

  • Özer, I., & Çadir, M. (2013). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 25(3), 1647-1650. Available at: [Link]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 4-(5-Bromo-3-nitro-1H-pyrazol-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Hazard Profile

Compound: 4-(5-Bromo-3-nitro-1H-pyrazol-1-yl)butanoic acid Disposal Classification: High-Hazard / Reactive Intermediate

This compound presents a "Triad of Hazard" that complicates standard disposal:

  • Energetic Potential (Nitro-Pyrazole): The 3-nitro-1H-pyrazole core is a known precursor for energetic materials. While the butanoic acid tail adds molecular weight and stability, the nitro group renders the compound potentially shock-sensitive or susceptible to rapid decomposition under heat.

  • Halogenated (Bromo-): Requires high-temperature incineration (>1100°C) with flue gas scrubbing to prevent dioxin/furan formation. Do not mix with non-halogenated solvents.

  • Acidic (-COOH): Corrosive to mucous membranes and metals.

Core Directive: Treat as a Temperature-Sensitive Reactive Solid or Halogenated Acidic Waste . Do not dispose of via municipal sewer or standard "organic trash."

Risk Assessment & Chemical Logic (The "Why")

To ensure safety, we must understand the causality behind these protocols.

Functional GroupHazard MechanismOperational Consequence
Nitro (-NO₂) Oxidizing moiety; high energy bond. Can destabilize if dehydrated or in contact with reducing agents/metals.[1]NO Metal Spatulas. Use Teflon/Ceramic. Store/dispose wet or in solution if possible to desensitize.
Bromine (-Br) Halogen atom.[2] Burning at standard temps (<800°C) creates toxic HBr gas and persistent organic pollutants.Strict Segregation. Must go to a facility capable of halogen-specific incineration (RCRA incineration).
Carboxylic Acid Proton donor. Reacts exothermically with bases.No Bulk Neutralization. Do not attempt to neutralize high concentrations in the waste container; the heat of neutralization can trigger the nitro group.
Pre-Disposal Validation (Self-Validating System)

Before moving the container, perform this 3-point check. If any answer is "Yes," STOP and contact your EHS officer immediately.[3]

  • Crystallization Check: Is there crystal growth around the cap/threads? (Indicates potential shock-sensitive friction hazard).

  • Dryness Check: Has the material (if originally stored wet/stabilized) completely dried out into a crust?

  • Metal Contact: Is the material stored in a metal container or a drum with rust? (Risk of metal-picrate-like salt formation, though less likely than with picric acid, it remains a risk with nitro-aromatics).[3]

Disposal Workflow

The following logic gate determines the correct waste stream.

DisposalWorkflow Start START: Assess Physical State IsSolid Is the waste Solid/Powder? Start->IsSolid IsSolution Is the waste in Solution? Start->IsSolution SolidPath SOLID WASTE STREAM IsSolid->SolidPath LiquidPath LIQUID WASTE STREAM IsSolution->LiquidPath LabPack Segregate for Lab Packing (Do not bulk) SolidPath->LabPack LabelSolid Label: 'Toxic, Corrosive, Halogenated, Reactive' LabPack->LabelSolid SolventCheck Identify Solvent Base LiquidPath->SolventCheck HaloStream Halogenated Waste Carboy (Blue/Red Tag) SolventCheck->HaloStream Contains Halogens (DCM, Chloroform) SolventCheck->HaloStream Contains Water/DMSO (Due to Br on solute) NonHaloStream Non-Halogenated Carboy SolventCheck->NonHaloStream Strictly Forbidden (Cross-Contamination Risk)

Figure 1: Decision tree for segregating 4-(5-Bromo-3-nitro-1H-pyrazol-1-yl)butanoic acid waste. Note that even if dissolved in non-halogenated solvents (like DMSO), the presence of the Bromine atom in the solute technically classifies the mixture as halogenated waste in many jurisdictions.

Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Pure Compound or Contaminated Solids)

Best for: Expired reagents, spill cleanup debris, contaminated gloves.[3]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass if the material is suspected to be old/dry (risk of shattering if shock-sensitive).

  • Wetting (Desensitization): If the powder appears incredibly dry or static-prone, mist lightly with water or mineral oil to desensitize the nitro group during transfer.

  • Transfer: Use a plastic or Teflon scoop . Never use metal.

  • Segregation: Place the HDPE jar inside a secondary clear plastic bag (Ziploc).

  • Lab Pack: Do not "dump" this into a 55-gallon drum. This item must be "Lab Packed"—placed in a drum with absorbent material (vermiculite) alongside compatible chemicals.

  • Labeling:

    • Chemical Name: 4-(5-Bromo-3-nitro-1H-pyrazol-1-yl)butanoic acid.

    • Hazards: Corrosive, Toxic, Halogenated.[3]

    • Warning: "Contains Nitro Group - Potential Reactive."

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)

Best for: HPLC waste, reaction byproducts dissolved in solvent.[3]

  • Compatibility Check: Ensure the waste carboy does NOT contain:

    • Strong Bases (NaOH, KOH) -> Exothermic polymerization risk.[3]

    • Reducing Agents (Hydrazine, Metals) -> Reaction with Nitro group.[3]

  • Stream Selection: Pour into the Halogenated Solvent waste stream.

    • Note: Even if the solvent is Methanol (non-halogenated), the solute contains Bromine.[3] Therefore, the entire mixture is treated as halogenated waste to prevent boiler corrosion at the incineration plant.[3]

  • Rinsing: Triple rinse the empty reaction vessel with a compatible solvent (e.g., Acetone or DCM) and add rinsate to the same halogenated waste container.

Regulatory Compliance (RCRA Codes)

When filling out your hazardous waste manifest (USA/EPA standards), use the following codes. Note that "Listing" codes (P/U) usually apply to pure commercial grades, while "Characteristic" codes (D) apply to waste exhibiting properties.[3]

CodeDescriptionApplicability
D002 Corrosive Applicable if pH < 2 (likely for the carboxylic acid).
D003 Reactive Use this conservatively if the material is dry/concentrated, due to the nitro-pyrazole core.[3]
F002 Spent Halogenated Solvents Apply this if the compound is dissolved in Methylene Chloride or similar.
HOC Halogenated Organic Compounds Must be flagged for specific incineration requirements (40 CFR 268).
Emergency Contingencies: Spills

Do NOT use paper towels to wipe up dry powder (friction risk).

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Nitrile gloves (double gloved), safety goggles, lab coat.[3]

  • Wet Method:

    • Cover the spill with a pad dampened with water or PEG-400 (Polyethylene Glycol). This desensitizes the nitro group and prevents dust.

  • Sweep: Gently sweep the wet slurry into a plastic dustpan using a plastic brush.

  • Disposal: Place all cleanup materials into the Solid Waste (Scenario A) stream.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • U.S. EPA. (2023). Land Disposal Restrictions for Halogenated Organic Compounds (HOCs). 40 CFR 268.32.

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.

Sources

A Senior Application Scientist's Guide to Handling 4-(5-Bromo-3-nitro-1H-pyrazol-1-yl)butanoic acid: A Framework for Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work inherently involves navigating the complexities of novel chemical entities. The compound 4-(5-bromo-3-nitro-1H-pyrazol-1-yl)butanoic acid presents a unique combination of functional groups—a halogenated nitro-pyrazole core linked to a carboxylic acid chain. In the absence of a specific Safety Data Sheet (SDS), a rigorous, first-principles approach to safety is not just recommended; it is imperative. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in an analysis of its constituent chemical moieties. Our objective is to empower you with the knowledge to establish self-validating safety protocols that protect both the researcher and the integrity of the experiment.

Hazard Assessment: A Structurally-Informed Analysis

The potential hazards of 4-(5-bromo-3-nitro-1H-pyrazol-1-yl)butanoic acid can be inferred by examining its key structural features. This analysis forms the logical basis for the specific personal protective equipment (PPE) and handling protocols that follow.

Structural Moiety Anticipated Hazard Rationale and Potential Effects
Butanoic Acid Corrosivity, Skin/Eye IrritationCarboxylic acids are known corrosive substances that can cause tissue damage upon contact.[1][2] Even in diluted forms, they can lead to itching, redness, and severe burns.[1]
Bromo- Group Toxicity, Skin/Eye BurnsBrominated organic compounds can be toxic and highly corrosive, causing severe skin and eye burns upon contact.[3] Delayed onset of symptoms after exposure to bromine compounds is a known risk, making immediate and thorough decontamination critical.[4]
Nitro- Group Systemic Toxicity, MutagenicityNitro-aromatic compounds are often associated with toxicity, including mutagenicity and genotoxicity.[5] They can also cause methemoglobinemia, leading to cyanosis, respiratory distress, and altered mental status.[4]
Pyrazolyl (N-Heterocycle) Biological Activity, Potential IrritantNitrogen-containing heterocycles are fundamental to a vast number of biologically active molecules and pharmaceuticals, implying a high likelihood of interaction with biological systems.[6][7] Many heterocyclic compounds can cause irritation or have other toxic effects.[8]
Solid (Powder) Form Inhalation HazardAs a solid, the compound poses a respiratory hazard.[9] Inhalation of dust can cause severe irritation to the respiratory tract and potential systemic toxicity.[3][9]

Core Directive: Personal Protective Equipment (PPE) Protocol

Based on the hazard assessment, a multi-layered PPE strategy is required. The selection of PPE is not a static checklist but a dynamic process that adapts to the specific experimental context.

Foundational PPE (Required for all handling operations)
  • Eye and Face Protection :

    • Requirement : ANSI Z87.1-compliant chemical splash goggles are the minimum requirement.[10]

    • Causality : The corrosive nature of the butanoic acid moiety and the severe irritant properties of the bromo- and nitro- groups necessitate robust protection against splashes.[1][9]

    • Enhanced Protection : When handling larger quantities (>10 mL of solution) or during procedures with a heightened risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[2][9]

  • Hand Protection :

    • Requirement : Chemical-resistant gloves are mandatory. Given the compound's complex nature, nitrile gloves (heavy-duty, >8 mil) are a suitable starting point for incidental contact.

    • Causality : To prevent dermal absorption and contact burns from the corrosive and toxic moieties, gloves are essential.[11] If gloves are contaminated, they must be changed immediately.[10] Always inspect gloves for damage before use and wash hands thoroughly after removal.

  • Body Protection :

    • Requirement : A flame-resistant laboratory coat, fully buttoned, is required.

    • Causality : This protects against minor spills and dust contamination of personal clothing. For tasks involving significant quantities or a high splash risk, a chemical-resistant apron should be worn over the lab coat.[9]

  • Footwear :

    • Requirement : Closed-toe, closed-heel shoes are mandatory in the laboratory at all times.

    • Causality : This is a fundamental safety rule to protect feet from spills and falling objects.

Task-Specific PPE Enhancements
Task Additional PPE Required Justification
Weighing Solid Compound Respiratory Protection (N95 or higher)To prevent inhalation of fine dust particles which can cause respiratory tract irritation and systemic toxicity.[3][9] All weighing of the solid must be done in a chemical fume hood or a ventilated balance enclosure.
Handling Concentrated Solutions Chemical-Resistant Apron, Double GlovesProvides an additional barrier against corrosive splashes and enhances protection against dermal absorption.
Heating or Generating Vapors Respiratory Protection (Respirator with appropriate organic vapor cartridge)Heating can increase the concentration of airborne vapors. A respirator is necessary to prevent inhalation, which is often the most dangerous route of exposure.[9] All such work must be conducted within a certified chemical fume hood.[3]

Operational Plan: From Bench to Waste

A structured workflow is essential for minimizing risk. The following section details the procedural steps for handling 4-(5-bromo-3-nitro-1H-pyrazol-1-yl)butanoic acid, visualized in the workflow diagram below.

Safe Handling Workflow

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Procedure Phase prep_area Designate & Clear Work Area in Fume Hood verify_ppe Verify All PPE is Available & Inspected locate_safety Locate Nearest Eyewash, Shower, & Spill Kit weigh Weigh Solid Compound (with respiratory protection if needed) locate_safety->weigh Proceed to Handling dissolve Slowly Add Compound to Solvent react Perform Experimental Procedure decontaminate Decontaminate Glassware & Surfaces react->decontaminate Proceed to Cleanup dispose Segregate & Dispose of Waste remove_ppe Remove PPE in Correct Order & Wash Hands

Caption: A standard workflow for handling the target compound.

Step-by-Step Handling Protocol
  • Preparation :

    • Always work within a certified chemical fume hood to control vapor and dust exposure.[3][11]

    • Ensure the work area is free of incompatible materials, especially strong bases or oxidizing agents.[10]

    • Verify that an emergency shower and eyewash station are accessible and unobstructed.[2]

    • Confirm the availability of an appropriate spill kit.

  • Handling the Solid :

    • When weighing the solid, use a ventilated balance enclosure or perform the task in a chemical fume hood.

    • Use anti-static equipment where possible to prevent dispersal of the powder.

    • Handle the compound gently to avoid creating dust.

  • Preparing Solutions :

    • When dissolving, always add the solid acid to the solvent slowly and with stirring. Never add solvent to the bulk solid. This is an adaptation of the "add acid to water" rule to control exothermic reactions and splashing.[10]

  • Post-Procedure :

    • Thoroughly decontaminate all glassware and surfaces after use.

    • Remove PPE carefully to avoid cross-contamination. Dispose of single-use items in the appropriate solid waste stream.

    • Wash hands thoroughly with soap and water after completing work and removing gloves.

Emergency and Disposal Plan

Preparedness is key to mitigating the impact of an incident.

Emergency Response Flowchart

G cluster_exposure Personnel Exposure cluster_spill Chemical Spill start Exposure or Spill Occurs skin Skin Contact: Rinse with water for 15+ min. Remove contaminated clothing. start->skin alert Alert others in the area. Evacuate if necessary. start->alert seek_medical Seek Immediate Medical Attention. Bring SDS/Chemical Info. skin->seek_medical eye Eye Contact: Flush with eyewash for 15+ min. Remove contacts. eye->seek_medical inhale Inhalation: Move to fresh air. inhale->seek_medical assess Assess Spill Size alert->assess small_spill Small Spill: Contain with absorbent material. Neutralize if safe. assess->small_spill Minor large_spill Large Spill: Evacuate Immediately. Call Emergency Response. assess->large_spill Major cleanup Collect waste in a sealed container. Decontaminate area. small_spill->cleanup

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Bromo-3-nitro-1H-pyrazol-1-yl)butanoic acid
Reactant of Route 2
4-(5-Bromo-3-nitro-1H-pyrazol-1-yl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.